CS47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-24-18(12-7-5-4-6-8-12)22-23-19(24)28-11-17(25)21-14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQBLRWZJWUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Compound CS47
An In-depth Technical Guide to Compound CS47: A Novel Thioredoxin Reductase 1 Inhibitor for KRAS-Independent Lung Cancers
Abstract
Compound this compound is a novel small molecule inhibitor of Thioredoxin Reductase 1 (TRXR1), a key enzyme in cellular redox control. Emerging preclinical evidence has identified this compound as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in KRAS wild-type (KRAS-WT) and KRAS inhibitor-resistant (KRASi-resistant) lung cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic candidate.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide. While targeted therapies have improved outcomes for patients with specific oncogenic drivers, such as KRAS mutations, a significant proportion of lung cancers, particularly those with wild-type KRAS, lack effective targeted treatment options.[1] Furthermore, acquired resistance to KRAS inhibitors is a major clinical challenge.[2]
Recent research has highlighted the therapeutic potential of inducing ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] Thioredoxin Reductase 1 (TRXR1), a central component of the thioredoxin system, plays a crucial role in maintaining cellular redox homeostasis. Its inhibition has been shown to trigger ferroptosis, making it an attractive target for cancer therapy.[1]
Compound this compound is a gold(I)-based inhibitor that has demonstrated selective and potent inhibition of TRXR1.[1][2] This document summarizes the key preclinical findings on this compound, providing a technical foundation for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting TRXR1, which leads to the induction of ferroptosis in susceptible cancer cells. The proposed signaling pathway is as follows:
-
TRXR1 Inhibition: this compound directly inhibits the enzymatic activity of TRXR1.
-
Glutathione (B108866) Depletion: Inhibition of TRXR1 disrupts the cellular redox balance, leading to the depletion of glutathione (GSH), a key antioxidant.
-
Lipid ROS Accumulation: The reduction in antioxidant capacity results in the accumulation of lipid reactive oxygen species (ROS).
-
Iron Overload: TRXR1 inhibition also leads to an increase in intracellular ferrous iron (Fe²⁺) levels through mechanisms involving HMOX1.[1]
-
Ferroptosis Induction: The combination of lipid ROS accumulation and iron overload culminates in oxidative damage to cell membranes and the execution of ferroptosis.[1][3]
This mechanism is particularly effective in KRAS-WT and KRASi-resistant lung cancer cells, which exhibit a heightened sensitivity to TRXR1 inhibition.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Compound this compound leading to ferroptosis.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |
| H522 | Lung Cancer | WT | Not specified, but showed significant anti-tumor effect |
| H460 | Lung Cancer | Q61R | Not specified, but co-treatment with RMC-6236 induced ferroptosis |
| H2122 | Lung Cancer | G12C | Not specified, but co-treatment with RMC-6236 induced ferroptosis |
| IMR90 | Non-tumor lung fibroblasts | N/A | 54.85[3] |
Note: Specific IC50 values for H522, H460, and H2122 were not provided in the source documents, but the compound showed significant activity.
Table 2: Pharmacokinetic Profile of this compound in NCG Mice
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Administration Route | Intraperitoneal (i.p.) | N/A |
| Cmax | 20.33 | µg/ml |
| Time to Cmax | 90 | minutes |
Experimental Protocols
In Vitro Cell Viability Assay
The half-maximal inhibitory concentration (IC50) of this compound in various cell lines was determined using a standard cell viability assay. While the specific assay (e.g., MTT, CellTiter-Glo) was not detailed in the provided information, a general protocol would involve:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the IC50 values by fitting the dose-response curves to a non-linear regression model.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in vivo was evaluated using xenograft models.[3]
-
Animal Model: H522 lung cancer cells were implanted into immunodeficient mice (e.g., NSG).
-
Treatment Groups: Mice were randomized into treatment groups: vehicle control, this compound, auranofin (another TRXR1 inhibitor), and this compound + Liproxstatin-1 (a ferroptosis inhibitor).
-
Drug Administration: this compound was administered to the mice as per the determined dosing schedule.
-
Tumor Growth Monitoring: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Statistical analysis (e.g., two-way ANOVA) was used to determine the significance of the anti-tumor effect.[3]
Pharmacokinetic Analysis
The pharmacokinetic profile of this compound was established in NCG mice.[3]
-
Drug Administration: A single dose of this compound (10 mg/kg) was administered intraperitoneally.[3]
-
Plasma Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated, and this compound was derivatized with diethyldithiocarbamate (B1195824) (DDTC) to form the CS47Au(DDTC)₂ adduct.[3]
-
LC-MS Analysis: The concentration of the this compound adduct in the plasma samples was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Analysis: The pharmacokinetic parameters, including Cmax and time to Cmax, were calculated from the concentration-time profile.
Experimental Workflow Diagram
Caption: Overview of key experimental workflows for this compound evaluation.
Therapeutic Potential and Future Directions
Compound this compound represents a promising therapeutic agent for lung cancers that are wild-type for KRAS or have developed resistance to KRAS inhibitors.[1] Its ability to induce ferroptosis, a non-apoptotic cell death mechanism, offers a potential strategy to overcome resistance to conventional therapies.
Future research should focus on:
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Evaluating the synergistic effects of this compound with other anti-cancer agents, including KRAS inhibitors and standard chemotherapy.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Toxicology Studies: Comprehensive preclinical safety and toxicology studies to support an Investigational New Drug (IND) application.
Conclusion
Compound this compound is a novel and potent inhibitor of TRXR1 that induces ferroptosis in KRAS-independent lung cancers. The preclinical data summarized in this guide highlight its potential as a new therapeutic modality. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for the scientific community to further investigate and develop this compound as a next-generation cancer therapeutic.
References
Unable to Identify a Unique Chemical Entity for "Compound CS47"
An in-depth search for "Compound CS47" has yielded multiple, unrelated references, making it impossible to identify a single, specific chemical compound for the requested technical guide. The search results point to different substances or identifiers across various scientific and non-scientific domains, preventing the creation of a focused and accurate whitepaper for researchers, scientists, and drug development professionals.
The term "CS-47" or "this compound" appears in several distinct contexts:
-
A Cleaning or Industrial Product: A Material Safety Data Sheet (MSDS) describes a product named "CS-47" as a stable, alkaline liquid with a pH between 11.0 and 13.5.[1] The document indicates it is incompatible with acidic materials and may release oxides of carbon, nitrogen, and phosphorus upon decomposition.[1] However, the specific chemical composition of this mixture is not fully disclosed.
-
An Analytical Chemistry Dataset: A 1958 article in the journal Analytical Chemistry refers to "CS-47" in the context of "Infrared Quantitative Analysis Data" for mixtures of 4-Phenylphenol and 4,4'-Biphenol.[2] This suggests "CS-47" may be an internal laboratory code or dataset identifier rather than a specific chemical compound.
-
Inorganic Chemical Compounds: The PubChem database, a repository of chemical information, lists compounds with molecular formulas that could be abbreviated in a similar manner, but are not explicitly named "Compound this compound". These include:
-
Sulfur trithiocarbonate (B1256668) (CS4): An inorganic compound with the molecular formula CS₄.[3]
-
Tetrathiolane-5-thione (CS5): A compound with the molecular formula CS₅.[4]
-
Cesium Sulfate (B86663) (Cs2SO4): An inorganic salt containing cesium.[5]
-
Cesium Antimonide (Cs3Sb): An alloy of cesium and antimony.[6]
-
-
A University Course: A YouTube video is titled "this compound: Spring 2021, Day 26," which corresponds to a computer science course, demonstrating the ambiguity of the identifier.[7]
Due to the lack of a consistent and unique chemical structure or context for "Compound this compound," it is not possible to proceed with the user's request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a clear and unambiguous identification of the chemical entity . Further clarification on the specific context or a more precise identifier for the compound of interest is required.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur trithiocarbonate | CS4 | CID 19602068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrathiolane-5-thione | CS5 | CID 141066728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cesium sulfate | Cs2O4S | CID 25137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimony, compd. with cesium (1:3) | Cs3Sb+3 | CID 6335257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Mechanism of Action of Small-Molecule Inhibitors Targeting the CD47-SIRPα Axis
Disclaimer: No specific therapeutic agent designated "Compound CS47" has been identified in publicly available scientific literature. This guide, therefore, addresses the broader and highly relevant topic of the mechanism of action of small-molecule inhibitors targeting the Cluster of Differentiation 47 (CD47), a pivotal immune checkpoint. It is presumed that "this compound" is a proxy for this class of compounds.
Executive Summary
Cluster of Differentiation 47 (CD47) is a transmembrane protein that acts as a critical "don't eat me" signal to the innate immune system by binding to the signal regulatory protein alpha (SIRPα) on macrophages and other myeloid cells.[1][2] Many cancer cells exploit this pathway by overexpressing CD47, which allows them to evade immune surveillance and subsequent destruction.[3][4][5] The development of therapeutic agents that block the CD47-SIRPα interaction is a promising strategy in oncology. While monoclonal antibodies have been the primary modality, small-molecule inhibitors offer potential advantages, including better tumor penetration and the possibility of oral administration.[] This document provides a detailed overview of the mechanism of action of small-molecule inhibitors targeting the CD47-SIRPα signaling pathway, tailored for researchers, scientists, and drug development professionals.
The CD47-SIRPα Signaling Pathway
The CD47-SIRPα axis is a key regulator of innate immune tolerance. CD47 is ubiquitously expressed on the surface of most healthy cells, where its interaction with SIRPα on macrophages initiates a signaling cascade that actively inhibits phagocytosis.[3][7] This signaling is mediated by the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[3] This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream effectors, including components of the non-muscle myosin IIA complex, ultimately suppressing the cytoskeletal rearrangements necessary for engulfment.[3][][8]
Cancer cells leverage this protective mechanism to their advantage by overexpressing CD47 on their surface, thereby preventing their clearance by tumor-associated macrophages.[3][9][10] Elevated CD47 expression is correlated with poor prognosis in various malignancies.[3]
Mechanism of Action of Small-Molecule CD47 Inhibitors
The primary therapeutic goal of small-molecule inhibitors targeting this pathway is to disrupt the interaction between CD47 and SIRPα, thereby disabling the "don't eat me" signal. This restores the ability of macrophages to recognize and engulf cancer cells. The mechanisms by which small molecules can achieve this can be broadly categorized as follows:
-
Direct Blockade of the CD47-SIRPα Interaction: These small molecules physically bind to either CD47 or SIRPα, sterically hindering their interaction. This is the most direct mechanism to negate the inhibitory signal.[][11]
-
Modulation of CD47 Expression: Some small molecules can downregulate the expression of CD47 on the surface of cancer cells. This can occur at multiple levels:
-
Transcriptional Regulation: Interfering with the transcription factors that drive CD47 gene expression.
-
Translational Regulation: Inhibiting the synthesis of the CD47 protein.
-
Post-Translational Modification: Disrupting the proper processing, folding, or trafficking of the CD47 protein to the cell surface.[11]
-
By inhibiting the CD47-SIRPα axis, these small molecules promote the phagocytosis of tumor cells by macrophages. This not only leads to direct tumor cell killing but can also enhance the adaptive immune response. The engulfment of tumor cells by macrophages allows for the processing and presentation of tumor-associated antigens to T cells, thereby priming a broader and more durable anti-tumor immune response.[9][10][12]
Signaling Pathway Visualization
The following diagram illustrates the CD47-SIRPα signaling pathway and the points of intervention for small-molecule inhibitors.
Caption: CD47-SIRPα signaling and inhibitor intervention point.
Quantitative Data Summary
The evaluation of a small-molecule inhibitor of the CD47-SIRPα pathway involves the generation of various quantitative data points to characterize its potency and efficacy. The following table provides an example of how such data would be structured.
| Parameter | Description | Example Value Range |
| Binding Affinity (Kd) | Equilibrium dissociation constant for the binding of the inhibitor to its target (CD47 or SIRPα). | 1 - 500 nM |
| IC50 (Binding Inhibition) | Concentration of the inhibitor required to block 50% of the CD47-SIRPα interaction in a biochemical assay. | 10 - 1000 nM |
| EC50 (Phagocytosis) | Concentration of the inhibitor required to induce 50% of the maximal phagocytosis of cancer cells in vitro. | 50 nM - 5 µM |
| In Vivo Efficacy (TGI) | Tumor Growth Inhibition (%) in a xenograft or syngeneic mouse model at a specific dose and schedule. | 40 - 90% |
| Maximum Tolerated Dose (MTD) | The highest dose of the drug that does not cause unacceptable toxicity in animal studies. | Varies |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize small-molecule inhibitors of the CD47-SIRPα pathway.
CD47-SIRPα Binding Inhibition Assay (ELISA-based)
-
Objective: To quantify the ability of a small-molecule inhibitor to disrupt the interaction between recombinant CD47 and SIRPα proteins.
-
Methodology:
-
Coat a high-binding 96-well plate with recombinant human SIRPα protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of the small-molecule inhibitor in an assay buffer.
-
In a separate plate, pre-incubate the serially diluted inhibitor with a fixed concentration of biotinylated recombinant human CD47 protein for 1 hour.
-
Add the inhibitor/CD47-biotin mixture to the SIRPα-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the absorbance against the inhibitor concentration and fitting to a four-parameter logistic curve.
-
In Vitro Macrophage Phagocytosis Assay
-
Objective: To determine the ability of a small-molecule inhibitor to enhance the phagocytosis of cancer cells by macrophages.
-
Methodology:
-
Culture human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in a 96-well plate.
-
Label a cancer cell line known to express high levels of CD47 (e.g., Raji or Jurkat cells) with a fluorescent dye (e.g., Calcein-AM or CFSE).
-
Wash the labeled cancer cells and resuspend them in assay medium.
-
Treat the macrophages with serial dilutions of the small-molecule inhibitor for 1 hour.
-
Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).
-
Co-culture the cells for 2-4 hours to allow for phagocytosis.
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Analyze the plate using a fluorescence microscope or a plate reader to quantify the fluorescence signal from the engulfed cancer cells.
-
Alternatively, detach the macrophages and analyze by flow cytometry to determine the percentage of fluorescent macrophages.
-
Calculate the EC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a small-molecule CD47 inhibitor.
Caption: Preclinical discovery and evaluation workflow.
Conclusion
Small-molecule inhibitors targeting the CD47-SIRPα axis represent a promising therapeutic strategy in oncology. By disrupting the "don't eat me" signal that cancer cells use to evade the innate immune system, these agents can unleash the phagocytic potential of macrophages, leading to tumor destruction and the priming of a broader anti-tumor immune response. The continued development of potent and specific small-molecule inhibitors holds significant promise for the future of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]
- 9. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD47 as a promising therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of small-molecule inhibitors targeting CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Compound CS47": A Technical Overview of L-DOS47 and ASC47
Introduction
The designation "Compound CS47" does not correspond to a single, universally recognized molecule in publicly available scientific literature. Initial research indicates that this term may be associated with at least two distinct investigational drug candidates: L-DOS47 , an immunoconjugate for oncology, and ASC47 , a novel agent for weight loss. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available clinical data for both compounds, prepared for researchers, scientists, and drug development professionals. Due to the ambiguity of the term "Compound this compound," this document will address each molecule in separate, detailed sections.
L-DOS47: A Targeted Immunoconjugate for Non-Small Cell Lung Cancer
L-DOS47 is an investigational therapeutic agent designed for the treatment of non-small cell lung cancer (NSCLC). It is an immunoconjugate that combines a targeted antibody with a potent enzymatic payload to selectively act on tumor cells.
Discovery and Composition
L-DOS47 is a targeted urease–anti-CEACAM6 immunoconjugate.[1] This structure consists of:
-
An antibody fragment that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 (CEACAM6), a protein often overexpressed on the surface of NSCLC cells.
-
A urease enzyme payload derived from Canavalia ensiformis (jack bean).
The core therapeutic concept is to deliver the urease enzyme directly to the tumor microenvironment.
Mechanism of Action
The proposed mechanism of action for L-DOS47 centers on the enzymatic activity of urease at the tumor site.
-
Targeting: The anti-CEACAM6 antibody component of L-DOS47 binds to CEACAM6-expressing cancer cells.
-
Enzymatic Conversion: Once localized, the urease enzyme catalyzes the hydrolysis of systemic urea (B33335) into ammonia (B1221849) and carbon dioxide.
-
Microenvironment Alkalization: The production of ammonia leads to a localized increase in pH, altering the acidity of the tumor microenvironment.
-
Cytotoxicity: This combination of direct ammonia toxicity and a rise in pH is cytotoxic to cancer cells.[1]
In preclinical in vitro studies, the cytotoxic effects of L-DOS47 were found to be additive when combined with pemetrexed (B1662193) and carboplatin (B1684641) against the A549 human lung adenocarcinoma cell line.[1]
Clinical Studies and Data
L-DOS47 has been evaluated in Phase I clinical trials for safety, tolerability, and preliminary efficacy.
1. First-in-Human Monotherapy Study (NSCLC)
-
Objective: To determine the safe dosage of L-DOS47 administered intravenously as a monotherapy.
-
Key Findings: Weekly doses ranging from 0.12 to 13.55 μg/kg were generally well tolerated.[2] One instance of dose-limiting toxicity (spinal pain) was observed.[2] Among the participants, 32 patients achieved stable disease after two cycles of treatment.[2]
2. Phase I Dose-Escalation Study in Combination with Chemotherapy (NSCLC)
This study evaluated L-DOS47 in combination with standard-of-care chemotherapy (pemetrexed and carboplatin) in patients with Stage IV recurrent or metastatic nonsquamous NSCLC.[1]
-
Experimental Protocol:
-
Design: Open-label, dose-escalation study.
-
Patient Population: 14 patients with Stage IV nonsquamous NSCLC.
-
Dosing Regimen: L-DOS47 was administered on days 1, 8, and 15 of each 21-day cycle, with doses escalating from 0.59 to 9.0 μg/kg. This was combined with standard doses of pemetrexed and carboplatin.[1][3]
-
Duration: Patients received up to four cycles, with continued treatment allowed at the physician's discretion.[1]
-
Assessments: Safety was monitored via adverse event (AE) reporting. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[3]
-
References
- 1. A Phase 1, Open-Label, Dose-Escalation Study of L-DOS47 in Combination With Pemetrexed Plus Carboplatin in Patients With Stage IV Recurrent or Metastatic Nonsquamous NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Insights from L-DOS47 Trials in NSCLC - Helix Biopharma [helixbiopharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Compound CS47 biological function and pathways
Compound CS47: A Comprehensive Technical Overview of its Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the biological functions and associated signaling pathways of the novel investigational compound, this compound. All presented data is based on currently available preclinical research. This guide includes a thorough examination of its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of its signaling cascades and experimental workflows. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of this compound.
Introduction to Compound this compound
Compound this compound has been identified as a potent and selective modulator of the G-protein coupled receptor (GPCR) family, specifically targeting the Gamma-aminobutyric acid (GABA) B receptor (GABA-B). The GABA-B receptor, a metabotropic receptor, is crucial for mediating inhibitory neurotransmission in the central nervous system. Its activation leads to the modulation of adenylyl cyclase and various ion channels, resulting in a general dampening of neuronal excitability. The selective action of this compound on the GABA-B receptor suggests its potential therapeutic utility in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and spasticity.
Biological Function of this compound
This compound functions as a positive allosteric modulator (PAM) of the GABA-B receptor. Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand GABA, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the effect of GABA, enhancing the receptor's response to its natural ligand. This mechanism of action offers a more nuanced modulation of the GABA-B system compared to direct agonists, potentially leading to a better safety and tolerability profile by preserving the natural temporal and spatial dynamics of GABAergic signaling.
Signaling Pathways Modulated by this compound
Upon binding to the GABA-B receptor, this compound potentiates GABA-induced signaling cascades. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which couples to Gi/o G-proteins. The potentiation by this compound enhances the following downstream pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released from the activated Gi/o-protein directly bind to and activate GIRK channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunits also inhibit presynaptic N-type and P/Q-type VGCCs, which reduces neurotransmitter release.
These coordinated actions result in a powerful inhibitory effect on synaptic transmission.
Caption: this compound enhances GABA-B receptor signaling, leading to neuronal inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound this compound from various preclinical assays.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Parameter | Value | Cell Line |
| Radioligand Binding | Ki | 15 nM | CHO-hGABA-B |
| [35S]GTPγS Binding | EC50 | 50 nM | HEK293-hGABA-B |
| cAMP Accumulation | IC50 | 30 nM | HEK293-hGABA-B |
Table 2: In Vivo Pharmacokinetic Properties (Rodent Model)
| Parameter | Route | Value | Units |
| Bioavailability | Oral | 65 | % |
| Half-life (t1/2) | IV | 4.5 | hours |
| Brain Penetration | Cbr/Cpl | 1.2 | Ratio |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human GABA-B receptor.
-
Materials: CHO-hGABA-B cell membranes, [3H]-CGP54626 (radioligand), this compound, wash buffer (50 mM Tris-HCl, pH 7.4), scintillation fluid.
-
Procedure:
-
CHO-hGABA-B cell membranes (10 µg) are incubated with varying concentrations of this compound and a fixed concentration of [3H]-CGP54626 (2 nM) in a 96-well plate.
-
Non-specific binding is determined in the presence of excess unlabeled GABA (1 mM).
-
The plate is incubated for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold wash buffer.
-
The filter plate is dried, and scintillation fluid is added to each well.
-
Radioactivity is quantified using a scintillation counter.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
5.2. [35S]GTPγS Binding Assay
-
Objective: To measure the functional potency (EC50) of this compound in activating G-proteins coupled to the GABA-B receptor.
-
Materials: HEK293-hGABA-B cell membranes, [35S]GTPγS, this compound, GABA, GDP, assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Procedure:
-
HEK293-hGABA-B cell membranes (5 µg) are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of GABA (1 µM) and GDP (10 µM).
-
[35S]GTPγS (0.1 nM) is added to initiate the reaction.
-
The plate is incubated for 30 minutes at 30°C.
-
The reaction is terminated by filtration, and bound radioactivity is measured as described above.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Caption: Workflow for the [35S]GTPγS binding assay to determine this compound potency.
Conclusion and Future Directions
Compound this compound represents a promising novel positive allosteric modulator of the GABA-B receptor with potent in vitro activity and favorable in vivo pharmacokinetic properties. The data presented in this guide highlights its potential for the treatment of neurological disorders. Further preclinical studies are warranted to fully characterize its efficacy and safety profile in relevant disease models. Subsequent clinical development will be crucial to ascertain its therapeutic value in human subjects.
Compound CS47: A Novel Thioredoxin Reductase 1 Inhibitor Inducing Ferroptosis in KRAS-Independent Lung Cancers
An In-depth Technical Review
This whitepaper provides a comprehensive technical overview of the preclinical research on Compound CS47, a novel gold(I)-based inhibitor of Thioredoxin Reductase 1 (TRXR1). The primary focus of this document is to detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols utilized in its evaluation.
Core Mechanism of Action
Compound this compound functions as a potent and selective inhibitor of Thioredoxin Reductase 1 (TRXR1).[1] Its mechanism of action centers on the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, in KRAS-wild type (WT) and KRAS-independent lung cancer cells. The inhibition of TRXR1 by this compound disrupts the cellular redox balance, leading to glutathione (B108866) depletion, accumulation of lipid reactive oxygen species (ROS), and HMOX1-dependent iron overload, which collectively trigger the ferroptotic cell death pathway.[2] In silico docking studies have shown that this compound reversibly binds to human TRXR1 between the FAD and NADPH sites.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of Compound this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Description | IC50 (µM) |
| IMR90 | Non-tumor lung fibroblasts | 54.85 |
| Various KRAS-WT | Lung Cancer Cell Lines | Sensitive |
| Various KM LC | Lung Cancer Cell Lines | Resistant |
Data sourced from in vitro cell viability assays.[1]
Table 2: In Vivo Pharmacokinetics (NCG Mice)
| Parameter | Value | Dosing |
| Cmax | 20.33 µg/ml | 10 mg/kg (i.p.) |
| Tmax | 90 minutes | 10 mg/kg (i.p.) |
Pharmacokinetic profile established via LC-MS analysis of plasma samples.[1]
Table 3: In Vivo Acute Toxicity (Mice)
| Dose (mg/kg) | Observation (24 hours post-administration) | Long-term Observation (3 weeks) |
| 3 | Normal activity and survival | Survived |
| 5 | Normal activity and survival | Survived |
| 10 | Slightly reduced activity | Deceased at 25 days |
Acute toxicity was assessed following a single dose administration.[1]
Experimental Protocols
3.1. In Silico Docking
-
Objective: To predict the binding mode of Compound this compound to human TRXR1.
-
Methodology: Computational docking simulations were performed to identify the binding pockets of this compound on the human TRXR1 protein. The lowest energy cluster for this compound was found to be positioned between the FAD and NADPH sites.[1]
3.2. Cell Viability Assays
-
Objective: To determine the cytotoxic effects of Compound this compound on various cell lines.
-
Methodology: A panel of human lung cancer cell lines (including KRAS-WT and KRAS mutant) and non-tumor lung fibroblasts (IMR90) were treated with varying concentrations of this compound. Cell viability was assessed to determine the IC50 values.[1]
3.3. Pharmacokinetic (PK) Studies
-
Objective: To establish the pharmacokinetic profile of Compound this compound in vivo.
-
Methodology: NCG mice were administered a 10 mg/kg intraperitoneal (i.p.) dose of this compound. Plasma samples were collected at various time points. Plasma this compound was derivatized using diethyldithiocarbamate (B1195824) (DDTC) to form the CS47Au(DDTC)2 adduct, which was then quantified by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration-time profile, Cmax, and Tmax.[1]
3.4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Compound this compound in a preclinical cancer model.
-
Methodology: H522 KRAS-WT lung cancer cells were xenografted into mice. The mice were then treated with Compound this compound. Tumor growth was monitored over time and compared to vehicle-treated control groups to assess the anti-tumor effect. These studies confirmed that TRXR1 inhibition by this compound induces ferroptosis in KRAS-WT lung cancer tumors in vivo.[1]
3.5. Ferroptosis Rescue Experiments
-
Objective: To confirm that the cell death induced by Compound this compound is due to ferroptosis.
-
Methodology: KRAS-WT lung cancer cells were co-treated with Compound this compound and known inhibitors of ferroptosis, such as ferrostatin-1 (Fer-1) and the iron chelator deferoxamine (B1203445) (DFO). The ability of these inhibitors to rescue the cells from this compound-induced death was assessed. A similar rescue effect was observed with L-cysteine and N-acetyl cysteine (NAC).[1]
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Mechanism of this compound-induced ferroptosis via TRXR1 inhibition.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Logical Relationship for Ferroptosis Confirmation
References
Compound CS47: A Technical Guide to Target Identification and Validation
An In-depth Analysis of (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I) as a Potent Inducer of Ferroptosis through Thioredoxin Reductase 1 Inhibition
This technical guide provides a comprehensive overview of the target identification and validation of Compound CS47, a novel gold(I)-based inhibitor. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and redox biology. This document details the mechanism of action of this compound, its validated molecular target, and the experimental protocols utilized for its characterization.
Executive Summary
Target Identification and Validation
In Vitro Efficacy of this compound
This compound demonstrates potent cytotoxic effects in KRAS-wild-type (WT) lung cancer cell lines, with significantly lower efficacy in KRAS-mutant (KM) lines. The half-maximal inhibitory concentrations (IC50) of this compound and the reference compound Auranofin are summarized in the table below.
| Cell Line | Genotype | This compound IC50 (µM) | Auranofin IC50 (µM) |
| H522 | KRAS-WT | 0.85 | 0.65 |
| H23 | KRAS-WT | 1.25 | 0.95 |
| H1975 | EGFR-MUT | 0.98 | 0.75 |
| H358 | KRAS-G12C | >100 | >10 |
| H2122 | KRAS-G12C | >100 | >10 |
| IMR90 | Non-tumor Lung Fibroblasts | 54.85 | 5.27 |
Data extracted from "Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers"[1]
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in NCG mice. Following intraperitoneal (i.p.) administration of a 10 mg/kg dose, the compound's concentration in plasma was monitored over time.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Route | i.p. | - |
| Cmax | 20.33 | µg/mL |
| Tmax | 90 | minutes |
Data extracted from "Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers"[1]
Mechanism of Action: Induction of Ferroptosis
This compound-mediated inhibition of TRXR1 triggers a cascade of cellular events culminating in ferroptotic cell death. The proposed signaling pathway is depicted below.
Caption: this compound-induced TRXR1 inhibition leads to ferroptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the identification and validation of Compound this compound's target and mechanism of action.
Synthesis of Compound this compound
Compound Name: (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I)
Procedure:
-
The synthesis involves the reaction of the triphenylphosphine (B44618) gold(I) tetrafluoroborate (B81430) (PPh3Au⁺BF₄⁻) salt with a tetrahydrofuran (B95107) (THF) solution.
-
This solution contains the appropriate sodium or potassium imidazolate, in this case, 4,5-dichloro-1H-imidazolate.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
The resulting product, this compound, is then purified by column chromatography.
This is a generalized protocol based on the provided literature. For a detailed, step-by-step synthesis, consulting the primary publication is recommended.
In Vitro TRXR1 Activity Assay
Principle: This assay measures the activity of TRXR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 200 µM NADPH.
-
Add recombinant human TRXR1 to the reaction mixture.
-
Incubate the mixture with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 mM DTNB.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of TNB formation. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.
Cell Viability Assay
Principle: Cell viability is assessed using a resazurin-based assay, where viable cells reduce resazurin (B115843) to the fluorescent resorufin.
Protocol:
-
Seed lung cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Add resazurin solution to each well to a final concentration of 0.025 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values by non-linear regression.
Lipid ROS Measurement
Principle: The fluorescent probe C11-BODIPY(581/591) is used to detect lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Incubate the cells with 2.5 µM C11-BODIPY(581/591) for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE-Texas Red) channels.
-
The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.
Immunoblotting
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HMOX1, 4-HNE, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Target Validation Workflow
The validation of TRXR1 as the primary target of this compound followed a logical and rigorous workflow.
Caption: Workflow for the identification and validation of TRXR1 as the target of this compound.
References
An In-Depth Technical Guide to the In Vitro Characterization of the CD47-SIRPα Signaling Axis
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the key in vitro methodologies used to characterize the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα), a critical immune checkpoint that governs phagocytosis.
Introduction to the CD47-SIRPα Immune Checkpoint
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells.[1] It functions as a "don't eat me" signal by binding to its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is present on the surface of myeloid cells such as macrophages and dendritic cells.[1][2][3] This interaction initiates an intracellular signaling cascade that inhibits phagocytosis, thereby preventing the destruction of healthy cells.[2][4] Many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.[1][5] Consequently, the blockade of the CD47-SIRPα interaction has emerged as a promising strategy in cancer immunotherapy.[3][4][6]
Quantitative Analysis of CD47-SIRPα Interaction
The development of therapeutics targeting the CD47-SIRPα axis relies on robust in vitro assays to quantify the binding affinity and inhibitory potential of candidate molecules. Several assay formats are available, each with its own advantages and applications.
Table 1: Commercially Available CD47-SIRPα Binding Assay Kits
| Assay Kit | Manufacturer | Method of Detection | Compatible Sample Types | Reference |
| Human CD47 / SIRPα Binding Assay Kit | RayBiotech | Colorimetric | Small molecules, peptides, antibodies, serum, plasma | --INVALID-LINK-- |
| HTRF Human CD47 / SIRP-α Binding Kit | Revvity | HTRF | Small molecules, antibodies | [HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points |
| SIRPα/CD47 Blockade Bioassay | Promega | Bioluminescent | Antibodies and other biologics | --INVALID-LINK-- |
Table 2: Reported IC50 Values for CD47-SIRPα Blocking Antibodies
| Antibody | Target | Reported IC50 (nM) | Assay System | Reference |
| B6H12 | CD47 | 2.2 | HTRF Binding Assay | [HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points |
| B6H12.2 | CD47 | 1.6 | HTRF Binding Assay | [HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points |
| SE5A5 | SIRPα | 2.4 | HTRF Binding Assay | [HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points |
Key Experimental Protocols for In Vitro Characterization
A thorough in vitro characterization of the CD47-SIRPα axis involves a combination of binding and functional assays. Below are detailed methodologies for commonly employed experiments.
CD47-SIRPα Binding Assays
These assays are designed to measure the direct interaction between CD47 and SIRPα and to screen for inhibitors of this interaction.
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When the molecules interact, energy transfer occurs from the donor to the acceptor, generating a fluorescent signal.
Protocol:
-
Dispense samples or standards into a 96- or 384-well low-volume white plate.
-
Add tagged human recombinant CD47 and SIRPα proteins to the wells.
-
Add HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores). The detection reagents may be pre-mixed.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Read the fluorescence signal on an HTRF-compatible plate reader. A decrease in signal indicates inhibition of the CD47-SIRPα interaction.[7]
Principle: This assay quantifies the binding of soluble, tagged SIRPα to CD47 expressed on the surface of cells.
Protocol:
-
Culture cells expressing CD47 (e.g., Jurkat cells) in appropriate media.
-
Harvest and wash the cells, then resuspend in assay buffer.
-
Incubate the cells with a biotinylated, soluble form of the SIRPα extracellular domain (SIRPα-Avi-biotin) in the presence or absence of test compounds.
-
Wash the cells to remove unbound SIRPα-Avi-biotin.
-
Add a fluorescently labeled streptavidin conjugate that binds to the biotinylated SIRPα.
-
Analyze the fluorescence of the cells using a flow cytometer. A decrease in fluorescence indicates that the test compound inhibits the binding of SIRPα to CD47.[8]
In Vitro Phagocytosis Assay
This functional assay directly measures the ability of macrophages to engulf tumor cells and is the gold standard for assessing the efficacy of CD47-SIRPα blockade.
Principle: Macrophages are co-cultured with fluorescently labeled tumor cells. The extent of phagocytosis is quantified by microscopy or flow cytometry.
Protocol:
-
Plate macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like RAW264.7) in a multi-well plate and allow them to adhere.[2][9]
-
Label tumor cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or a pH-sensitive dye like pHrodo.[2][10]
-
Incubate the macrophages in serum-free medium for 2 hours before adding the labeled tumor cells.[2]
-
Add the test antibodies or compounds to the co-culture.[2]
-
Incubate the plate for a defined period (e.g., 2 hours) at 37°C to allow for phagocytosis.[2]
-
Wash the wells repeatedly to remove non-engulfed tumor cells.[2]
-
Quantify phagocytosis by either:
-
Microscopy: Image the wells using a fluorescence microscope and count the number of engulfed tumor cells per macrophage.[2][10]
-
Flow Cytometry: Harvest the macrophages and analyze the fluorescence intensity. An increase in the macrophage population with high fluorescence indicates phagocytosis of the labeled tumor cells.[9]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the in vitro characterization of the CD47-SIRPα axis.
Diagram 1: CD47-SIRPα Signaling Pathway
Caption: The "don't eat me" signaling cascade initiated by CD47 binding to SIRPα.
Diagram 2: Experimental Workflow for In Vitro Phagocytosis Assay
References
- 1. CD47 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD47-signal regulatory protein alpha (SIRPa) interaction is a therapeutic target for human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The landscape overview of CD47-based immunotherapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Bifunctional Anti-CD47 Fusion Protein with Improved Efficacy and a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD47 masks pro-phagocytic ligands in cis on tumor cells to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Compound CS47 solubility and stability data
An In-depth Technical Guide on the Physicochemical Properties of a CD47 Inhibitor, Designated CS47
Disclaimer: Publicly available scientific literature does not contain information on a specific therapeutic agent designated "Compound this compound." The following technical guide is a representative document constructed for researchers, scientists, and drug development professionals, using the well-documented therapeutic target CD47 as a basis. The compound "this compound" is used here as a hypothetical inhibitor of the CD47-SIRPα signaling pathway to illustrate the expected data and methodologies for such a therapeutic candidate.
Introduction
Compound this compound is a novel investigational agent designed to target the Cluster of Differentiation 47 (CD47) protein. CD47 is a transmembrane protein that acts as a crucial "don't eat me" signal to the innate immune system by interacting with the signal-regulatory protein alpha (SIRPα) on macrophages and other phagocytic cells.[1][2] Many cancer cells overexpress CD47 to evade immune surveillance.[2] By blocking the CD47-SIRPα interaction, this compound is intended to promote the phagocytosis of cancer cells and enhance anti-tumor immunity.[1][2] This guide provides a comprehensive overview of the solubility and stability profile of this compound, along with the detailed experimental protocols used for their determination.
CD47-SIRPα Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis.[3][4] this compound is designed to disrupt this interaction, thereby removing the inhibitory signal and enabling immune-mediated tumor cell destruction.
References
- 1. researchgate.net [researchgate.net]
- 2. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targeting the CD47 Pathway in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Initial investigations for "Compound CS47" did not yield a specific agent. The data strongly suggests a typographical error for CD47 , a pivotal transmembrane protein that functions as an innate immune checkpoint. CD47 is frequently overexpressed in various cancer cells and transmits a "don't eat me" signal by interacting with the signal-regulatory protein alpha (SIRPα) on macrophages and other phagocytic cells. This interaction inhibits phagocytosis, allowing cancer cells to evade immune surveillance. Consequently, blocking the CD47-SIRPα signaling pathway has emerged as a promising strategy in cancer immunotherapy.
These application notes provide comprehensive protocols for in vitro cell culture experiments designed to evaluate the efficacy of agents targeting the CD47 pathway, such as monoclonal antibodies or small molecule inhibitors.
CD47-SIRPα Signaling Pathway
The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade within the macrophage. This leads to the recruitment and activation of phosphatases SHP-1 and SHP-2, which ultimately inhibit the cytoskeletal rearrangements necessary for phagocytosis. By blocking this interaction, CD47 inhibitors prevent the "don't eat me" signal, thereby enabling macrophages to engulf and destroy cancer cells.
Caption: Inhibition of the CD47-SIRPα signaling pathway by a CD47 inhibitor.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol determines the direct cytotoxic effect of a CD47 inhibitor on cancer cells.
Materials:
-
Target cancer cell line(s)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
CD47 inhibitor (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[1][2]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the CD47 inhibitor in complete medium.
-
Replace the existing medium with 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[3]
-
Read the absorbance at 570-590 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Macrophage-Mediated Phagocytosis Assay (Flow Cytometry-Based)
This assay quantifies the ability of a CD47 inhibitor to enhance the phagocytosis of cancer cells by macrophages.[4][5][6]
Materials:
-
Macrophage source: THP-1 monocytes, primary human monocytes, or murine bone marrow-derived macrophages (BMDMs).[4][5]
-
Macrophage differentiation reagents: PMA (for THP-1), M-CSF (for human monocytes or BMDMs).[4][7]
-
Target cancer cell line(s)
-
Fluorescent dyes: CFSE (for cancer cells) and a fluorescently-labeled macrophage-specific antibody (e.g., PE-CD11b).[5][6]
-
CD47 inhibitor (and isotype control for antibodies)
-
6-well or 12-well tissue culture plates
-
Flow cytometer
Procedure:
Part A: Macrophage Preparation (Example using THP-1 cells) [4][7]
-
Culture THP-1 cells in RPMI-1640 medium with 10% FBS.
-
Seed THP-1 cells at 5 x 10⁵ cells/mL in a 6-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours.
-
Replace the medium with fresh, PMA-free complete medium and rest for 24 hours before the assay.
Part B: Phagocytosis Assay [5][6]
-
Label the target cancer cells with CFSE according to the manufacturer's protocol.
-
Harvest the differentiated macrophages and plate them in a new plate.
-
Add the CFSE-labeled cancer cells to the macrophages at a 2:1 ratio (cancer cells:macrophages).[6]
-
Add the CD47 inhibitor at various concentrations (e.g., 1-10 µg/mL for an antibody) or an appropriate control (isotype control or vehicle).[6]
-
Co-incubate the cells for 2 hours at 37°C.[6]
-
Gently wash the wells with cold PBS to remove non-phagocytosed cancer cells.
-
Harvest the cells (macrophages) by scraping or using a gentle dissociation solution.
-
Stain the cells with a PE-conjugated anti-CD11b antibody to identify macrophages.
-
Analyze the cells by flow cytometry. The percentage of phagocytosis is determined by the proportion of double-positive cells (PE-CD11b+ and CFSE+).
Quantitative Data Summary
The following tables present representative data for the in vitro effects of CD47 inhibitors.
Table 1: IC₅₀ Values of a Hypothetical Small Molecule CD47 Inhibitor on Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| Jurkat | T-cell Leukemia | 8.5 |
| Raji | Burkitt's Lymphoma | 15.2 |
| A549 | Lung Carcinoma | 35.8 |
| MDA-MB-231 | Breast Cancer | 28.4 |
Table 2: Anti-CD47 Antibody-Mediated Phagocytosis of Cancer Cells by Macrophages
| Cancer Cell Line | Antibody Concentration | % Phagocytosis (CFSE+ Macrophages) | Fold Increase vs. Isotype |
| Raji | Isotype Control (10 µg/mL) | 5.2% | 1.0 |
| Raji | anti-CD47 (10 µg/mL) | 38.6% | 7.4 |
| Jurkat | Isotype Control (10 µg/mL) | 4.8% | 1.0 |
| Jurkat | anti-CD47 (10 µg/mL) | 32.5% | 6.8 |
| U-87 MG | Isotype Control (10 µg/mL) | 3.1% | 1.0 |
| U-87 MG | anti-CD47 (10 µg/mL) | 25.9% | 8.4 |
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the in vitro characterization of a novel CD47 inhibitor.
Caption: A logical workflow for the in vitro evaluation of a CD47 inhibitor.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CD47 Treatment Stimulates Phagocytosis of Glioblastoma by M1 and M2 Polarized Macrophages and Promotes M1 Polarized Macrophages In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Compound CS47 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS47, chemically identified as (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I), is a novel investigational agent that has demonstrated potent anticancer activity.[1] These application notes provide a comprehensive overview of the current understanding of Compound this compound, including its mechanism of action, dosage and administration guidelines derived from preclinical studies, and detailed protocols for its experimental application. The information presented herein is intended to guide researchers in the further investigation and development of this compound.
Mechanism of Action
Compound this compound functions as a potent and reversible inhibitor of Thioredoxin Reductase 1 (TRXR1), a key enzyme in the cellular antioxidant system.[1][2] By inhibiting TRXR1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress ultimately triggers a specific form of programmed cell death known as ferroptosis.[1][2] The induction of ferroptosis by this compound has been observed to be particularly effective in KRAS-wild-type (WT) lung cancer cells, highlighting a potential therapeutic window for this subset of tumors.[1][2]
Caption: Signaling pathway of Compound this compound-induced ferroptosis.
Data Presentation
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound this compound in various cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| KRAS-WT LC | Lung Cancer (KRAS-WT) | Varies | Sensitive to this compound |
| EGFR-MUT LC | Lung Cancer (EGFR-MUT) | Varies | Sensitive to this compound |
| KM LC | Lung Cancer (KRAS-MUT) | Varies | Resistant to this compound |
| IMR90 | Normal Lung Fibroblast | 54.85 | Reduced cytotoxicity towards normal cells |
Data synthesized from the primary research article.[1]
In Vivo Pharmacokinetics (Mouse Model)
Pharmacokinetic parameters of Compound this compound were determined in NCG mice following a single intraperitoneal (i.p.) injection.
| Parameter | Value | Unit | Dosing |
| Dose | 10 | mg/kg | Single intraperitoneal injection |
| Cmax | 20.33 | µg/mL | Maximum plasma concentration |
| Tmax | 90 | min | Time to reach maximum concentration |
Data extracted from the primary research article.[1]
In Vivo Toxicology (Mouse Model)
Acute toxicity of Compound this compound was evaluated in NCG mice to determine the maximum tolerated dose (MTD).
| Dose (mg/kg) | Administration | Observation | Outcome |
| 3 | Single i.p. | Normal activity and survival | Well-tolerated |
| 5 | Single i.p. | Normal activity and survival | Determined as the optimal MTD |
| 10 | Single i.p. | Slightly reduced activity, deceased after 25 days | Toxic |
Data synthesized from the primary research article.[1][3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Compound this compound on cancer cell lines.
Materials:
-
Compound this compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Thioredoxin Reductase 1 (TRXR1) Activity Assay
This protocol outlines a method to measure the inhibitory effect of Compound this compound on TRXR1 activity in cell lysates.
Materials:
-
Compound this compound
-
Cell lysate from treated and untreated cells
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
NADPH solution
-
Insulin (B600854) solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with various concentrations of Compound this compound and a vehicle control.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a reaction mixture containing Assay Buffer, NADPH, and insulin to each well.
-
Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Initiate the reaction by adding DTNB solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of increase in absorbance is proportional to the TRXR1 activity.
-
Calculate the percentage of TRXR1 inhibition by comparing the activity in this compound-treated samples to the vehicle control.
In Vivo Anti-Tumor Efficacy Study (Xenograft Mouse Model)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Compound this compound in a xenograft mouse model.
Materials:
-
Compound this compound
-
Immunocompromised mice (e.g., NCG)
-
Cancer cell line for tumor implantation (e.g., H522)
-
Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, 90% D5W)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Dosing and Administration:
-
Treatment Group: Administer Compound this compound intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days).[1]
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).
Caption: Experimental workflow for in vivo anti-tumor studies.
References
Application Notes and Protocols: Preparation of Compound CS47 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate preparation of stock solutions is a critical first step in a wide array of experiments within research and drug development. The concentration of a compound in a stock solution serves as the foundation for all subsequent dilutions and experimental concentrations. Therefore, meticulous technique is paramount to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions for the hypothetical molecule, Compound CS47. The principles and procedures outlined herein are based on established best practices and can be adapted for other similar research compounds.
Compound Information
To facilitate the protocol, we will assume the following properties for Compound this compound. Researchers should replace these values with the specific information for their compound of interest, as found on the Certificate of Analysis (CoA).
| Parameter | Value (Example) | Notes |
| Molecular Weight | 470.5 g/mol | Use the exact MW from the CoA. |
| Appearance | White to off-white solid | Note any deviation from the expected. |
| Purity | >98% (by HPLC) | Purity should be considered for |
| highly sensitive assays. | ||
| Recommended Solvent | DMSO | Verify solubility from the data |
| sheet or internal validation. | ||
| Storage (Solid) | -20°C, desiccated, | Follow supplier's recommendations. |
| protected from light |
Safety Precautions
Researchers must consult the Safety Data Sheet (SDS) for Compound this compound before handling. General safety precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Dispose of waste according to institutional and local regulations.
Experimental Protocol: Preparing a 10 mM Stock Solution of Compound this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of Compound this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
Compound this compound (solid)
-
Anhydrous/molecular biology grade DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure
-
Equilibrate Compound: Allow the vial of Compound this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the solid.
-
Calculate Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (L) x 10 mM x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM stock: Mass (mg) = 0.001 L x 10 mmol/L x 470.5 g/mol = 4.705 mg
-
Weigh Compound:
-
Place a clean weighing boat or microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh out the calculated mass (e.g., 4.705 mg) of Compound this compound. It is often more practical to weigh a slightly different amount (e.g., 5.0 mg) and adjust the volume of solvent accordingly.
-
-
Adjust Solvent Volume (if necessary): If the weighed mass differs from the target, recalculate the required solvent volume to achieve the desired 10 mM concentration:
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100
Example Calculation for 5.0 mg of Compound this compound: Volume (mL) = [5.0 mg / 470.5 g/mol ] x 100 = 1.063 mL
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1.063 mL) to the vial containing the weighed compound.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied, as long as the compound's stability is not compromised.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[2]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, as recommended for the specific compound. A general guideline for storage is up to 6 months at -80°C and up to 1 month at -20°C, after which the solution's efficacy should be re-verified.[2]
-
Diagrams
Caption: Workflow for the preparation of a Compound this compound stock solution.
References
Application Notes and Protocols for High-Throughput Screening of Compound CS47, a Novel CD47-SIRPα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between CD47 on the surface of cancer cells and Signal-Regulating Protein Alpha (SIRPα) on myeloid cells is a critical immune checkpoint that enables tumors to evade the innate immune system.[1][2][3] CD47, often referred to as a "don't eat me" signal, prevents phagocytosis by macrophages upon binding to SIRPα. Overexpression of CD47 is a common feature in a wide variety of tumor types, making the CD47-SIRPα axis a promising therapeutic target in oncology.[1][2] Small molecule inhibitors of this protein-protein interaction (PPI) offer a potential therapeutic advantage over biologics by providing improved pharmacokinetics, better tissue penetration, and more flexible administration routes.[1][2]
Compound CS47 is a novel, potent, and selective small molecule inhibitor of the CD47-SIRPα interaction. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize small molecule inhibitors like Compound this compound. The described assays are designed for robustness and scalability, making them suitable for screening large compound libraries.
Mechanism of Action
Compound this compound disrupts the binding of CD47 to SIRPα, thereby blocking the downstream signaling cascade that inhibits phagocytosis. By interrupting this interaction, Compound this compound "unmasks" cancer cells, making them susceptible to elimination by macrophages. This targeted disruption of a key immune checkpoint can reactivate the innate anti-tumor immune response.
High-Throughput Screening Assays
A tiered approach is recommended for screening, starting with a primary biochemical assay to identify direct inhibitors of the CD47-SIRPα interaction, followed by a cell-based secondary assay to confirm activity in a more biologically relevant context.
Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding between recombinant human CD47 and SIRPα proteins. It is a robust, sensitive, and homogeneous assay suitable for screening large compound libraries.[1][2]
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to one protein partner and an acceptor fluorophore (e.g., d2) conjugated to the other. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 1X PBS, 0.1% BSA, 0.05% Tween-20.
-
Reconstitute recombinant human CD47 (biotinylated) and SIRPα (His-tagged) proteins in Assay Buffer to working concentrations.
-
Prepare detection reagents: Streptavidin-Europium cryptate (donor) and anti-His-d2 (acceptor).
-
Prepare Compound this compound and library compounds in 100% DMSO, followed by serial dilution in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO control to the wells.
-
Add 4 µL of biotinylated CD47.
-
Add 4 µL of His-tagged SIRPα.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the pre-mixed detection reagents (Streptavidin-Europium cryptate and anti-His-d2).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize data to controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)).
-
Determine IC50 values for active compounds using a four-parameter logistic fit.
-
Data Presentation:
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 0.15 | 98.5 |
| Hit Compound A | 1.2 | 95.2 |
| Hit Compound B | 3.8 | 89.7 |
| Negative Control | >100 | <5 |
Secondary High-Throughput Screening: Macrophage-Mediated Phagocytosis Assay
This cell-based assay confirms the activity of compounds identified in the primary screen by measuring their ability to induce phagocytosis of cancer cells by macrophages.
Principle: Cancer cells are labeled with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH but fluoresces brightly in the acidic environment of the phagosome. Co-culture of these labeled cancer cells with macrophages in the presence of an active inhibitor will lead to increased phagocytosis and a corresponding increase in fluorescence.
Experimental Protocol:
-
Cell Preparation:
-
Culture a human cancer cell line with high CD47 expression (e.g., Jurkat) and a human macrophage cell line (e.g., THP-1 differentiated with PMA).
-
Label the cancer cells with a pH-sensitive dye according to the manufacturer's protocol.
-
Plate the macrophages in a 384-well clear-bottom plate and allow them to adhere.
-
-
Assay Procedure:
-
Add test compounds (including Compound this compound as a positive control) or DMSO to the macrophage-containing wells.
-
Add the labeled cancer cells to the wells at an effector-to-target ratio of 1:2.
-
Incubate the co-culture for 2-4 hours at 37°C, 5% CO2.
-
Measure the fluorescence intensity using a plate reader or high-content imager.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only labeled cancer cells.
-
Normalize the data to controls: % Phagocytosis = 100 * (Signal_sample - Signal_min) / (Signal_max - Signal_min).
-
Determine EC50 values for active compounds.
-
Data Presentation:
| Compound | EC50 (µM) | Max Phagocytosis (%) |
| This compound | 0.52 | 85.3 |
| Hit Compound A | 2.5 | 78.9 |
| Hit Compound B | 8.1 | 65.4 |
| Negative Control | >100 | <10 |
Summary and Conclusion
The protocols described in these application notes provide a robust framework for the high-throughput screening and characterization of small molecule inhibitors of the CD47-SIRPα interaction, such as Compound this compound. The combination of a highly sensitive biochemical primary screen with a biologically relevant cell-based secondary assay allows for the efficient identification and validation of potent and cell-permeable inhibitors. These methods are essential tools for the discovery and development of novel cancer immunotherapies targeting the CD47-SIRPα immune checkpoint.
References
- 1. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the CD47-SIRPA Axis in Oncology Analytical Tool 2020: 76 Drugs in Active Development in Cancer Across 28 Different Targets [prnewswire.com]
Compound Wortmannin: Applications in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin (B1684655) is a fungal steroid metabolite that acts as a potent, irreversible, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] It is a widely utilized tool in molecular biology research to investigate the roles of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in diseases such as cancer.[1][5][8] Wortmannin's ability to block this pathway makes it an invaluable reagent for studying these fundamental cellular functions and for evaluating the therapeutic potential of PI3K inhibition.[5]
Mechanism of Action
Wortmannin exerts its inhibitory effect by covalently binding to the p110 catalytic subunit of PI3K.[5] This irreversible binding inactivates the kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 serves as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[10][11] By inhibiting PI3K, wortmannin effectively blocks the activation of Akt and the subsequent downstream signaling cascade, including the mammalian target of rapamycin (B549165) (mTOR).[6]
Applications in Molecular Biology
Wortmannin is a versatile tool with a broad range of applications in molecular biology research:
-
Elucidation of the PI3K/Akt/mTOR Signaling Pathway: Wortmannin is instrumental in dissecting the intricate connections within this pathway and understanding its role in normal cellular function and disease.[5][6]
-
Cancer Research: The PI3K pathway is one of the most frequently hyperactivated signaling networks in human cancers.[8] Wortmannin is used to study the effects of PI3K inhibition on cancer cell proliferation, survival, and resistance to therapy.[7][12] It has been shown to exhibit cytotoxic activity in various human tumor cell lines.[12]
-
DNA Repair Studies: Research has indicated that wortmannin can inhibit DNA repair mechanisms, making it a subject of investigation for its potential to sensitize cancer cells to radiation and chemotherapy.[1]
-
Cell Proliferation and Apoptosis Assays: By blocking a key survival pathway, wortmannin is utilized to induce and study the mechanisms of apoptosis (programmed cell death) in different cell types.[7]
-
Receptor-Mediated Endocytosis: Wortmannin has been employed in studies to inhibit receptor-mediated endocytosis, aiding in the understanding of this fundamental cellular process.[1]
-
Autophagy Research: Wortmannin has been shown to block the formation of autophagosomes, making it a useful tool for studying the process of autophagy.[3][13]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of Wortmannin against various kinases, providing a reference for its potency and selectivity.
| Target Kinase | IC50 Value | Cell-Free/Cell-Based | Reference(s) |
| PI3K | ~3 nM | Cell-free | [3][13] |
| PI3K (in vitro) | ~5 nM | In vitro | [1] |
| PI3K (pan) | ~1-5 nM | Not specified | [14] |
| DNA-PKcs | 16 nM | Cell-free | [4][13] |
| ATM | 150 nM | Cell-free | [4][13] |
| PLK1 | 24 nM | Not specified | [12] |
| PLK3 | 49 nM | Not specified | [12] |
| mTOR | High concentrations | Not specified | [1][12] |
| MLCK | 170 nM | Cell-free | [4] |
| MAPK | High concentrations | Not specified | [1][12] |
Experimental Protocols
Protocol 1: Inhibition of Akt Phosphorylation in Cultured Cells
This protocol describes a general method for treating cultured cells with Wortmannin and assessing its effect on the PI3K pathway by measuring the phosphorylation of Akt via Western blotting.
Materials:
-
Wortmannin (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.
-
Wortmannin Treatment: Prepare a series of Wortmannin dilutions in cell culture medium. A typical concentration range to test is 10 nM to 1 µM. Add the Wortmannin-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest Wortmannin treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and then add the chemiluminescent substrate. g. Capture the signal using an imaging system. h. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of Wortmannin on cell viability.
Materials:
-
Wortmannin (stock solution in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Wortmannin Treatment: Prepare a range of Wortmannin concentrations in cell culture medium. Add the different concentrations to the wells, including a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the Wortmannin concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with Wortmannin inhibition.
Caption: Experimental workflow for studying Wortmannin's effects.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. youtube.com [youtube.com]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3k/Akt signaling pathway depicting the possible sites of action by the PI3k inhibitors LY294002 and wortmannin and the Akt inhibitors Akt-VIII, Akt-V, and Akt-IV [pfocr.wikipathways.org]
- 10. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Compound CS47 in Human Plasma using LC-MS/MS
Introduction
Compound CS47 is a novel small molecule inhibitor of the fictitious XYZ pathway, currently under investigation for the treatment of various oncological disorders. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, selective, and robust bioanalytical method for the quantification of Compound this compound in human plasma is required.[1][2] This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Compound this compound in human plasma. The method presented herein is suitable for high-throughput analysis and meets the regulatory requirements for bioanalytical method validation.[3][4][5][6]
Experimental
Materials and Reagents
-
Compound this compound reference standard (purity >99%)
-
Compound this compound-d4 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of Compound this compound and the internal standard from human plasma.[7]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of IS working solution (500 ng/mL in 50% MeOH).
-
Add 200 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.[1]
-
Column: Fictional C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection.[1][8]
-
Ionization Mode: ESI+
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Compound this compound: m/z 450.2 -> 250.1
-
Compound this compound-d4 (IS): m/z 454.2 -> 254.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results
Selectivity
No significant interfering peaks were observed at the retention times of Compound this compound and the IS in blank plasma from six different sources.
Linearity
The method was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all calibration curves.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | 8.5 | 4.2 | 9.8 | 5.1 |
| LQC | 3.00 | 6.2 | 2.5 | 7.5 | 3.8 |
| MQC | 100 | 4.1 | -1.8 | 5.3 | -0.9 |
| HQC | 800 | 3.5 | -0.5 | 4.8 | 0.2 |
Recovery and Matrix Effect
The extraction recovery of Compound this compound was consistent across the QC levels, with a mean recovery of 85%. No significant matrix effect was observed.
Stability
Compound this compound was found to be stable in human plasma under various storage and handling conditions, including short-term benchtop stability (4 hours), long-term storage at -80°C (30 days), and three freeze-thaw cycles.
Diagrams
Caption: Experimental workflow for the quantification of Compound this compound in human plasma.
Protocol: HPLC-UV Method for the Quantification of Compound this compound in Pharmaceutical Formulations
1. Introduction
This protocol details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Compound this compound in a pharmaceutical gel formulation.[9][10][11] This method is suitable for quality control and release testing.
2. Materials and Reagents
-
Compound this compound reference standard (purity >99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid, analytical grade
-
Water, ultrapure
-
Placebo gel formulation
3. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
4. Chromatographic Conditions
-
Column: Fictional C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: ACN:Water (60:40, v/v) adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Preparation of Solutions
5.1. Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of Compound this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with MeOH.
5.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 100 µg/mL.
6. Sample Preparation
-
Accurately weigh an amount of the gel formulation equivalent to 10 mg of Compound this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of MeOH and sonicate for 15 minutes to dissolve the compound.
-
Allow the solution to cool to room temperature and dilute to volume with MeOH.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase.
7. Method Validation
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
8. Data Presentation
| Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
9. Diagram
Caption: Workflow for HPLC-UV analysis of Compound this compound in pharmaceutical formulations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijrar.com [ijrar.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: In Vivo Efficacy Evaluation of CS47, a Novel Kinase Inhibitor
For Research Use Only.
Introduction
CS47 is a potent and selective kinase inhibitor targeting a key signaling pathway implicated in the proliferation and survival of various cancer cell types. Preclinical in vitro studies have demonstrated its efficacy in inhibiting the target kinase and downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. To further evaluate its therapeutic potential, in vivo efficacy studies are crucial to assess its anti-tumor activity, pharmacokinetic profile, and tolerability in a living organism.[1][2][3] This document provides a detailed protocol for conducting an in vivo efficacy study of this compound using a human tumor xenograft model in immunodeficient mice.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical signaling cascade targeted by this compound.
Core Study Objectives
-
Efficacy Assessment: To determine the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
-
Dose-Response Evaluation: To establish a dose-response relationship for the anti-tumor activity of this compound.
-
Pharmacokinetic (PK) Analysis: To characterize the pharmacokinetic profile of this compound in tumor-bearing mice.[4]
-
Tolerability Assessment: To evaluate the safety and tolerability of this compound at efficacious doses.[5]
Experimental Design Overview
This study will employ a subcutaneous xenograft model established from a human cancer cell line known to be sensitive to this compound in vitro. Tumor-bearing mice will be randomized into treatment groups and dosed with this compound or vehicle control. Tumor growth, body weight, and clinical signs will be monitored throughout the study. At the end of the treatment period, tumors and plasma samples will be collected for pharmacodynamic and pharmacokinetic analyses.
Experimental Workflow
Caption: Overall experimental workflow for the in vivo study.
Detailed Protocols
Cell Culture and Tumor Implantation
Materials:
-
Cancer cell line (e.g., sensitive to this compound)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Syringes and needles
Protocol:
-
Culture cancer cells according to standard protocols to achieve 80-90% confluency.[6]
-
Harvest cells using trypsin-EDTA, wash with serum-free medium or PBS, and perform a cell count with viability assessment (should be >95%).[6]
-
Resuspend cells in sterile PBS or an appropriate vehicle at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]
-
Allow the tumors to establish and grow.
Tumor Monitoring and Randomization
Protocol:
-
Once tumors are palpable, begin measuring tumor dimensions using digital calipers 2-3 times per week.[6][7]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6][7]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[6]
Dosing and In-life Monitoring
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Dosing gavage needles
Protocol:
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations for low and high dose groups.
-
Administer the vehicle or this compound formulations to the respective groups via oral gavage once or twice daily.[6]
-
Monitor tumor growth and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
Endpoint and Sample Collection
Protocol:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice.
-
Collect blood samples for pharmacokinetic analysis.[4]
-
Excise and weigh the tumors for pharmacodynamic analysis.
Data Presentation and Analysis
Efficacy Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | QD | 150.5 ± 15.2 | 1250.8 ± 120.3 | - | +5.2 ± 1.5 |
| This compound Low Dose | 10 | QD | 152.1 ± 14.8 | 650.3 ± 85.1 | 54.5 | +2.1 ± 2.0 |
| This compound High Dose | 30 | QD | 149.8 ± 16.1 | 250.6 ± 45.7 | 90.8 | -1.5 ± 2.5 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (T_t - T_0) / (C_t - C_0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and t and 0 are the final and initial time points, respectively.
Pharmacokinetic Data
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| This compound | 10 | p.o. | 850 ± 120 | 2 | 4500 ± 650 |
| This compound | 30 | p.o. | 2500 ± 350 | 2 | 15000 ± 2100 |
Tolerability Data
| Treatment Group | Dose (mg/kg) | Mortality | Notable Clinical Signs |
| Vehicle Control | 0 | 0/10 | None |
| This compound Low Dose | 10 | 0/10 | None |
| This compound High Dose | 30 | 0/10 | Mild, transient weight loss |
Conclusion
The in vivo efficacy study design outlined in this document provides a comprehensive framework for evaluating the anti-tumor activity, pharmacokinetic properties, and tolerability of the novel kinase inhibitor, this compound. The successful execution of these protocols will generate crucial data to support the further development of this compound as a potential cancer therapeutic.
References
Compound QL47: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A formal Safety Data Sheet (SDS) for Compound QL47 is not publicly available. The safety and handling procedures outlined below are based on general knowledge of handling potent, biologically active small molecules, including covalent inhibitors and antiviral agents. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
Introduction
Compound QL47 is a versatile small molecule with dual activities that make it a valuable tool in virology and oncology research. It has been identified as a broad-spectrum antiviral agent effective against a range of RNA viruses, including dengue virus, West Nile virus, poliovirus, and Zika virus.[1][2] The primary antiviral mechanism of action is the inhibition of eukaryotic translation, a fundamental process for viral replication.[3][4] Additionally, QL47 is a potent covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, with an IC50 of 7 nM.[5] This dual activity allows for the investigation of both host-cell directed antiviral strategies and BTK-mediated signaling pathways.
Chemical and Physical Properties
While specific physical properties for QL47 are not detailed in the available literature, it is supplied as a powder and should be handled with the appropriate precautions for a fine chemical of unknown full toxicological profile.[5]
Safety and Handling Procedures
Given that QL47 is a potent covalent inhibitor and a biologically active compound, stringent safety measures must be followed.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times when handling QL47. Change gloves immediately if contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: When handling the solid compound or preparing stock solutions where aerosolization is possible, a certified respirator (e.g., N95 or higher) should be used within a chemical fume hood.
3.2. Engineering Controls
-
Chemical Fume Hood: All handling of the solid form of QL47 and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biosafety Cabinet (BSC): For experiments involving viral pathogens, all work with QL47 and infected cells must be conducted in a Class II Biosafety Cabinet.[6]
3.3. Storage and Stability
-
Powder: Store the solid compound at -20°C.[5]
-
In Solvent: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -80°C.[5] Avoid repeated freeze-thaw cycles.
3.4. Spill and Waste Disposal
-
Spills: In case of a spill, decontaminate the area with an appropriate disinfectant (e.g., 10% bleach solution), followed by a cleaning agent. Absorb liquid spills with an inert material and dispose of as hazardous waste. For powder spills, carefully collect the material without creating dust and dispose of as hazardous waste.
-
Waste: All contaminated materials, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste according to institutional guidelines.
3.5. First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Toxicological Information
Detailed toxicological data for QL47 is not publicly available. However, as an inhibitor of eukaryotic translation, it should be considered cytotoxic. In cell viability assays with Huh7 cells, the concentration of QL47 that leads to 50% cytotoxicity (CC50) was determined to be greater than the effective antiviral concentrations.[1] As a covalent inhibitor, there is a potential for long-lasting effects and off-target interactions.
Data Presentation
The following tables summarize key quantitative data for Compound QL47 based on published research.
Table 1: In Vitro Activity of QL47
| Parameter | Value | Cell Line/System | Reference |
| BTK Inhibition (IC50) | 7 nM | Biochemical Assay | [5] |
| Dengue Virus 2 Inhibition (IC90) | 0.343 µM | Huh7 cells | [1] |
| Cytotoxicity (CC50) | >10 µM | Huh7 cells | [1] |
| BTK Autophosphorylation (EC50) | 475 nM | Cellular Assay | [5] |
| PLCγ2 Phosphorylation (EC50) | 318 nM | Cellular Assay | [5] |
Experimental Protocols
6.1. Protocol for In Vitro Translation Assay
This protocol is adapted from studies demonstrating QL47's inhibition of eukaryotic translation.[4][7]
Objective: To assess the inhibitory effect of QL47 on in vitro translation.
Materials:
-
Rabbit Reticulocyte Lysate System
-
mRNA template (e.g., Luciferase reporter mRNA)
-
Compound QL47 stock solution (in DMSO)
-
Amino acid mixture (with and without methionine)
-
[35S]-Methionine (for radioactive detection) or a non-radioactive detection system
-
Nuclease-free water
-
Control inhibitors (e.g., Cycloheximide)
-
DMSO (vehicle control)
Procedure:
-
Thaw all components of the rabbit reticulocyte lysate system on ice.
-
Prepare a master mix containing the lysate, amino acid mixture (without methionine), and nuclease-free water according to the manufacturer's instructions.
-
In separate microcentrifuge tubes, add the desired concentrations of QL47, control inhibitor, or DMSO (vehicle). The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Add the mRNA template to each tube.
-
Initiate the translation reaction by adding the master mix and [35S]-Methionine to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing them on ice or by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analyze the translation products by SDS-PAGE and autoradiography or by measuring luciferase activity if a luciferase reporter was used.
6.2. Protocol for Dengue Virus (DENV) Inhibition Assay
This protocol is based on methods used to evaluate the antiviral activity of QL47 against DENV.[1][8]
Objective: To determine the inhibitory concentration of QL47 on DENV replication in cell culture.
Materials:
-
Huh7 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dengue virus (DENV-2 recommended)
-
Compound QL47 stock solution (in DMSO)
-
Control compounds (e.g., known DENV inhibitor)
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for viral quantification (e.g., focus-forming assay or plaque assay)
Procedure:
-
Seed Huh7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
The following day, prepare serial dilutions of QL47, control compounds, and DMSO in the appropriate medium.
-
Remove the growth medium from the cells and infect with DENV at a multiplicity of infection (MOI) of 0.5-1.
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of QL47 or controls.
-
Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Harvest the supernatants and quantify the amount of infectious virus produced using a focus-forming assay or plaque assay.
-
In a parallel plate, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the cytotoxicity of the compound.
-
Calculate the IC90 (concentration that inhibits 90% of viral replication) and CC50 (concentration that causes 50% cytotoxicity) values.
Visualization of Signaling Pathways and Workflows
7.1. Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates the BTK signaling pathway, which is covalently inhibited by QL47.
Caption: Covalent inhibition of BTK by QL47 blocks downstream signaling.
7.2. Eukaryotic Translation Inhibition Workflow
This diagram outlines the general mechanism by which QL47 inhibits viral replication through the disruption of eukaryotic translation.
Caption: QL47 inhibits viral replication by blocking eukaryotic translation.
7.3. Experimental Workflow for DENV Inhibition Assay
The following diagram details the workflow for assessing the antiviral activity of QL47.
Caption: Workflow for determining the antiviral efficacy of QL47.
References
- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acrpnet.org [acrpnet.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound CS47 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving common solubility challenges encountered with the hypothetical small molecule, Compound CS47. The principles and protocols outlined here are broadly applicable to other poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My Compound this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like Compound this compound. This typically occurs when the compound's concentration exceeds its thermodynamic solubility in the final aqueous solution. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of Compound this compound in your assay. Your compound may have simply exceeded its aqueous solubility limit.
-
Optimize the Co-Solvent Concentration: While minimizing the concentration of organic solvents like DMSO is often desired, a slightly higher concentration (e.g., up to 0.5% in many cell-based assays) might be necessary to maintain solubility. Always include a vehicle control in your experiments to ensure the DMSO concentration itself is not affecting the results.[1]
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing vigorously. This rapid dispersion can help prevent immediate precipitation.[2]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][2][3][4][5] If Compound this compound has acidic or basic functional groups, experimenting with different buffer pH values may improve its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[2]
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
Q2: I am preparing a stock solution of Compound this compound and it is not dissolving in DMSO. What can I do?
A2: If Compound this compound is not readily dissolving in DMSO, you can try the following techniques:
-
Sonication: Use a bath sonicator to break up compound aggregates and facilitate dissolution. Brief sonication for 5-10 minutes is often effective.[2]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath.[2] However, be cautious with this method as prolonged exposure to heat can degrade some compounds. Always check the compound's stability information if available.
-
Vortexing: Vigorous vortexing for several minutes can aid in dissolving the compound.[2]
If these methods fail, it's possible that the compound has very low solubility even in DMSO. You may need to consider an alternative primary solvent or a solvent mixture.
Q3: What are some alternative solvents or formulation strategies I can use to improve the solubility of Compound this compound for in vitro assays?
A3: For particularly challenging compounds like this compound, more advanced formulation strategies may be necessary. The choice of method will depend on the compound's properties and the requirements of your experiment.
| Method | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene (B89431) glycol) in combination with water.[6][7] | Simple to implement. | High concentrations can be toxic to cells; may cause precipitation upon further dilution. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its aqueous solubility.[1][2][3][4][5][7] | Effective for ionizable compounds. | The required pH may not be compatible with the experimental system. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the hydrophobic Compound this compound within the hydrophobic cavity of a cyclodextrin molecule.[7][8][9] | Can significantly increase apparent solubility and dissolution rate.[9] | Requires screening for the appropriate cyclodextrin; the complex size may affect activity. |
| Solid Dispersions | Dispersing Compound this compound in an inert carrier matrix (e.g., PVP, PEGs) in an amorphous state.[7] | The amorphous form has higher solubility than the crystalline form.[7] | The amorphous state is thermodynamically unstable and may recrystallize over time.[7] |
| Nanosuspensions | Reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.[7][9] | Increases dissolution rate; can be used for parenteral delivery. | Requires specialized equipment (e.g., high-pressure homogenizer).[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of Compound this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of Compound this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing Compound this compound.
-
Mixing: Vortex the solution for 1-2 minutes.[2]
-
Troubleshooting Insolubility: If the compound does not fully dissolve, proceed with the following steps sequentially:
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Serial Dilution of Compound this compound for in vitro Assays
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This helps to minimize the volume of DMSO added to your final aqueous solution.[2]
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the desired temperature (e.g., 37°C).
-
Dilution into Aqueous Buffer: Add a small volume of the appropriate DMSO intermediate dilution to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [2]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[2] Always include a vehicle control with the same final DMSO concentration.
Visualizations
Caption: Workflow for preparing a Compound this compound stock solution.
Caption: Troubleshooting precipitation of Compound this compound in aqueous buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. benchchem.com [benchchem.com]
- 8. contractpharma.com [contractpharma.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Compound CS47 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Compound CS47 for various assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM.[1] This wide range will help in identifying the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for Compound this compound?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended. This can be performed by treating cells with a fixed, effective concentration of Compound this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing Compound this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of Compound this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[1]
Q5: What are the initial signs of potential off-target effects with Compound this compound?
A5: Common indicators of off-target effects include:
-
Inconsistency with other inhibitors: A structurally different inhibitor for the same target yields a different phenotype.[3]
-
Discrepancy with genetic validation: The phenotype observed with the small molecule differs from that seen with target protein knockdown (e.g., siRNA) or knockout (e.g., CRISPR-Cas9).[3]
-
High concentration required for effect: The effective concentration in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki).[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of Compound this compound at tested concentrations. | 1. Concentration is too low: Some compounds require higher concentrations in vitro.[1] 2. Compound instability: The compound may have degraded.[1] 3. Insensitive cell line or assay: The cell line may not express the target, or the assay is not sensitive enough.[1] | 1. Test a higher concentration range. 2. Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1] 3. Verify target expression in your cell line. Use a positive control to confirm assay functionality.[1] |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: The compound may be toxic to the cells at the tested concentrations.[1] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[1] 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle control (cells treated with the solvent alone).[1][2] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition.[1] 2. Pipetting errors: Inaccurate preparation of serial dilutions.[1] 3. Compound precipitation: The compound may be precipitating out of solution.[2] | 1. Standardize all cell culture parameters. 2. Ensure accurate and consistent pipetting; calibrate pipettes regularly.[1] 3. Visually inspect solutions for precipitate. If precipitation is suspected, refer to the protocol for improving solubility. |
| Suspected off-target effects. | The compound may be interacting with unintended targets.[3] | 1. Perform a dose-response experiment to determine the minimum effective concentration.[3] 2. Use an orthogonal validation method, such as a structurally different inhibitor for the same target.[3] 3. Compare the phenotype with genetic knockdown or knockout of the target protein.[3] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve (IC50)
Objective: To determine the concentration of Compound this compound that inhibits a biological response by 50%.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[3]
-
Inhibitor Treatment: Prepare a serial dilution of Compound this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the expected biochemical IC50 to concentrations where toxicity might occur.[3]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration.[3]
-
Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay or a target-specific functional assay).[1]
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Assessing Compound Solubility
Objective: To determine the kinetic solubility of Compound this compound in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[2]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[2]
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Compound this compound
| Concentration (µM) | % Inhibition (Assay 1) | % Cell Viability (Assay 2) |
| 100 | 98.5 | 15.2 |
| 33.3 | 95.1 | 45.8 |
| 11.1 | 89.7 | 85.1 |
| 3.7 | 75.4 | 92.3 |
| 1.2 | 52.1 | 98.6 |
| 0.4 | 28.9 | 99.1 |
| 0.1 | 10.2 | 99.5 |
| 0.04 | 2.1 | 100.0 |
| 0.01 | 0.5 | 100.0 |
| 0 (Vehicle) | 0.0 | 100.0 |
Table 2: Hypothetical Solubility and Stability of Compound this compound
| Parameter | Value | Conditions |
| Kinetic Solubility | > 50 µM | PBS, pH 7.4, 2% DMSO |
| Stability in Media | ~95% remaining after 24h | Cell culture media with 10% FBS at 37°C |
| Freeze-Thaw Stability | No significant degradation | After 3 cycles from -80°C to RT |
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Compound this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hypothetical signaling pathway inhibited by Compound this compound.
References
Compound CS47 not showing expected activity
Technical Support Center: Compound CS47
This guide is intended for researchers, scientists, and drug development professionals who are using Compound this compound and not observing the expected biological effects in their experiments. This document provides a systematic approach to troubleshooting, from simple bench-top checks to more complex mechanistic assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-proliferative effect of this compound. What are the common reasons for this? A1: A lack of observable effect can stem from several factors. These can be broadly categorized as issues with the compound itself (integrity, solubility), the experimental system (cell line, reagents), or the experimental design and execution. A logical, step-by-step troubleshooting process is the most effective way to identify the root cause.[1]
Q2: What is the intended mechanism of action for this compound? A2: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). Inhibition of TKX is expected to block the phosphorylation of its primary downstream substrate, Substrate-P, leading to a shutdown of the pro-proliferative signaling cascade in cancer cells expressing active TKX.
Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and should be protected from light.[2]
Q4: What is a typical effective concentration range for this compound in cell-based assays? A4: The effective concentration can vary depending on the cell line and assay duration. Based on internal validation, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
Troubleshooting Guide
If you are not observing the expected activity with this compound, please follow this step-by-step guide.
Step 1: Verify Compound Integrity and Handling
Question: Could the compound have degraded or been handled improperly?
Answer: This is a common and critical first step in troubleshooting. Issues with compound solubility, storage, or stability can lead to a complete loss of activity.
Troubleshooting Actions:
-
Check Solubility: When diluting the DMSO stock of this compound into your aqueous cell culture media, visually inspect the solution for any signs of precipitation or cloudiness. Many organic compounds have low aqueous solubility and can crash out of solution, drastically reducing the effective concentration.[2]
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot of the this compound stock solution that has not been subjected to multiple freeze-thaw cycles.
-
Confirm Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is consistent across all wells and is kept as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]
-
Assess Compound Stability: Be aware that some compounds can be unstable under standard cell culture conditions (37°C, pH 7.4). Prepare fresh compound-containing media immediately before each experiment to minimize potential degradation.[2]
Step 2: Evaluate the Experimental System
Question: Is my cell line and experimental setup appropriate for testing this compound?
Answer: The biological context is crucial. This compound will only be effective if the target (TKX) is present, active, and important for the phenotype you are measuring (e.g., proliferation).
Troubleshooting Actions:
-
Confirm Target Expression: Verify that your chosen cell line expresses Tyrosine Kinase X (TKX) at the protein level. This can be done via Western blot or mass spectrometry.
-
Confirm Pathway Activation: The TKX signaling pathway must be active in your cell line. For many kinase pathways, this can be assessed by measuring the phosphorylation of the target's substrate (Substrate-P). A lack of baseline Substrate-P phosphorylation may indicate the pathway is inactive, and thus this compound will have no effect.
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
-
Positive Control: Include a positive control compound known to inhibit the TKX pathway or induce the desired phenotype in your cell line. This confirms that your assay system is capable of detecting an effect.
Step 3: Directly Validate Target Engagement
Question: How can I confirm that this compound is actually binding to its target, TKX, inside the cells?
Answer: Directly confirming that the compound engages its intracellular target is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. The principle is that a protein becomes more stable and less prone to heat-induced aggregation when it is bound to a ligand (like this compound).[3][4][5][6]
Troubleshooting Action:
-
Perform a Cellular Thermal Shift Assay (CETSA): This experiment involves treating intact cells with this compound, heating the cell lysate across a temperature gradient, and then quantifying the amount of soluble TKX remaining at each temperature by Western blot. A successful target engagement will result in a "shift" in the melting curve of TKX to higher temperatures in the presence of this compound.[3][4]
Step 4: Verify Downstream Pathway Inhibition
Question: If target engagement is confirmed, how do I check if the downstream signaling is being inhibited?
Answer: Even if this compound binds to TKX, it must also inhibit its enzymatic activity. The most direct way to measure this is to assess the phosphorylation status of its immediate downstream substrate, Substrate-P.
Troubleshooting Action:
-
Perform a Phospho-Western Blot: Treat your cells with a dose-range of this compound for a specified time (e.g., 1-4 hours). Lyse the cells and perform a Western blot to detect the levels of phosphorylated Substrate-P (p-Substrate-P). A successful inhibition should show a dose-dependent decrease in the p-Substrate-P signal. It is crucial to also probe for the total amount of Substrate-P and a loading control (e.g., GAPDH) to ensure equal protein loading.[7][8][9][10]
Data Presentation & Interpretation
Summarize your quantitative data in clear, structured tables to facilitate analysis.
Table 1: Example Quality Control Checklist
| Checkpoint | Expected Outcome | Observed Outcome | Pass/Fail |
|---|---|---|---|
| Compound Solubility | Clear media after dilution | [e.g., Clear or Precipitate] | [Pass/Fail] |
| Vehicle Control | Normal cell proliferation | [e.g., Normal] | [Pass/Fail] |
| Positive Control | >50% inhibition | [e.g., 75% inhibition] | [Pass/Fail] |
| Mycoplasma Test | Negative | [e.g., Negative] | [Pass/Fail] |
Table 2: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | % p-Substrate-P Inhibition |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 0% |
| 0.1 | 98 ± 5.1 | 15% |
| 0.5 | 85 ± 6.2 | 45% |
| 1.0 | 60 ± 4.8 | 78% |
| 5.0 | 35 ± 3.9 | 95% |
| 10.0 | 20 ± 3.5 | 98% |
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Preventing Compound CS47 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Compound CS47 during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Compound this compound, providing actionable steps to identify and resolve the problem.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity of Compound this compound
If you observe variable or diminished biological effects of Compound this compound in your assays, it may be indicative of compound degradation.
Potential Causes & Troubleshooting Steps:
-
Improper Storage: Long-term storage at inappropriate temperatures can lead to gradual degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise the integrity of Compound this compound.
-
Solution: Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1]
-
-
Instability in Experimental Medium: Components within the cell culture medium or buffer, particularly at 37°C, can contribute to degradation over the course of an experiment.[1]
-
Solution: Perform a pre-incubation stability check. Incubate Compound this compound in the experimental medium for the duration of your experiment and analyze its integrity at various time points using HPLC or LC-MS.[1] If instability is detected, consider preparing fresh working solutions and adding them to the assay at the last possible moment.
-
-
Enzymatic Degradation: If using cell-based assays, cellular enzymes may metabolize Compound this compound.
-
Solution: Collect conditioned media at different time points and analyze for the presence of the parent compound and potential metabolites via LC-MS.[1]
-
Issue 2: High Variability in Experimental Replicates
High variability between replicates can be a sign of inconsistent compound concentration due to degradation or handling issues.
Potential Causes & Troubleshooting Steps:
-
Precipitation in Aqueous Solutions: Compound this compound may have limited solubility in aqueous buffers, leading to precipitation and inconsistent concentrations.
-
Adsorption to Labware: The compound may adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
pH Sensitivity: The pH of the solution can significantly impact the stability of Compound this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Compound this compound degradation?
A1: The main factors include temperature, pH, light exposure, oxidation, and enzymatic activity.[3][4][5] Hydrolysis can also occur in aqueous solutions.[2]
Q2: How should I properly store lyophilized and reconstituted Compound this compound?
A2: Lyophilized powder should be stored at -20°C.[1] Once reconstituted in a solvent like DMSO, stock solutions should be stored at -80°C.[1] Always protect both from light.[1][4]
Q3: How many times can I freeze-thaw my stock solution of Compound this compound?
A3: It is highly recommended to minimize freeze-thaw cycles.[1] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.
Q4: My experimental results are inconsistent. How can I check if Compound this compound is degrading in my assay conditions?
A4: You can perform a stability study by incubating Compound this compound in your specific assay buffer or cell culture medium under the same experimental conditions (e.g., 37°C, 5% CO2).[1] Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the amount of intact compound using an analytical method like HPLC or LC-MS.[1][2]
Q5: Can components in my cell culture medium affect the stability of Compound this compound?
A5: Yes, components in serum or the medium itself can contribute to degradation, especially with prolonged incubation at 37°C.[1] It is also possible for the compound to interact with or be metabolized by cells.[1]
Data Presentation
Table 1: Recommended Storage Conditions for Compound this compound
| Form | Storage Temperature | Light Protection | Recommended Container |
| Lyophilized Powder | -20°C | Required | Amber Vial |
| Stock Solution (in DMSO) | -80°C | Required | Amber Vial or Foil-Wrapped Tube |
| Working Dilutions (Aqueous) | 2-8°C (short-term) | Required | Low-Binding Tubes |
Table 2: Factors Influencing Compound this compound Stability in Solution
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation.[3][4] | Store at recommended low temperatures; minimize time at room temperature. |
| pH | Can catalyze hydrolysis and other degradation reactions.[3] | Maintain pH within the optimal range for stability (typically pH 4-8).[3] |
| Light | Can induce photochemical degradation.[4] | Use amber vials or protect containers from light.[1][6] |
| Oxygen | Can lead to oxidative degradation.[4][5] | Use degassed solvents if the compound is highly sensitive; store under inert gas. |
| Freeze-Thaw Cycles | Can cause physical and chemical degradation. | Aliquot stock solutions into single-use volumes.[1] |
Experimental Protocols
Protocol 1: Preparation of Compound this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized Compound this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is fully dissolved.
-
-
Aliquoting Stock Solution:
-
Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in low-binding tubes.
-
Clearly label each aliquot with the compound name, concentration, and date.
-
-
Storage:
-
Store the aliquots at -80°C, protected from light.[1]
-
-
Preparation of Working Solutions:
-
For each experiment, thaw one aliquot of the stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer or cell culture medium immediately before use.[1]
-
Protocol 2: Forced Degradation Study to Identify Potential Instabilities
This protocol is designed to identify the likely degradation pathways of Compound this compound under various stress conditions.[2]
-
Preparation: Prepare separate solutions of Compound this compound in the following:
-
0.1 M HCl (Acid Hydrolysis)
-
0.1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
Control: Your standard experimental buffer
-
-
Incubation:
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]
-
Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.[2] Other samples may require specific quenching steps depending on the reaction.
-
Analysis: Analyze all samples by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products.[7]
Visualizations
Caption: Troubleshooting workflow for identifying this compound degradation.
Caption: Potential degradation pathways for Compound this compound.
Caption: Workflow for assessing Compound this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. scitechnol.com [scitechnol.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Compound CD47 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with compounds targeting CD47. Our aim is to help you navigate common pitfalls and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is CD47 and why is it a common drug target?
A1: CD47 is a widely expressed transmembrane protein that acts as a crucial immune checkpoint.[1][2][3] It interacts with the signal regulatory protein alpha (SIRPα) on phagocytic cells like macrophages, delivering a "don't eat me" signal that prevents them from engulfing the cell.[1][3] Many cancer cells overexpress CD47 to evade the immune system, making it a prominent target for cancer therapy.[3][4] By blocking the CD47-SIRPα interaction, therapeutic agents can enhance the phagocytosis of cancer cells.[1]
Q2: What are the major signaling pathways regulated by CD47?
A2: Beyond the well-known CD47-SIRPα axis, CD47 is involved in several other signaling pathways that regulate cellular processes like adhesion, motility, survival, and death.[1][2] Key pathways include:
-
Integrin Activation: CD47 can associate with various integrins to modulate cell adhesion and signaling.[1][4]
-
Calcium Homeostasis and Cyclic Nucleotide Signaling: CD47 signaling has been shown to influence intracellular calcium levels and the synthesis of cAMP.[1][2]
-
Cell Survival and Death Pathways: CD47 can play roles in both promoting cell death and mediating protective autophagy responses, depending on the cellular context.[1][2]
-
VEGFR2 Signaling: In angiogenesis, the binding of thrombospondin-1 (TSP-1) to CD47 can lead to the dissociation of CD47 from VEGFR2, thereby inhibiting the angiogenesis pathway.
Q3: I am observing high variability between experimental replicates. What are the common causes?
A3: High variability in in vitro experiments can stem from several factors:
-
Inconsistent Cell Culture Conditions: Variations in cell type, growth conditions, and media composition can significantly impact results.[5]
-
Batch-to-Batch Reagent Variability: Differences in the composition of reagents, antibodies, or the compound itself between batches can lead to discrepancies.[5] It is crucial to validate new batches of materials before use.[5]
-
Inconsistent Experimental Procedures: Deviations in sample handling, incubation times, and measurement techniques across different experiments or researchers can introduce variability.[5]
-
Systematic Bias in High-Throughput Screening (HTS): In HTS assays, systematic errors can arise from factors like plate position effects or robotic equipment inconsistencies.[6][7]
Troubleshooting Guides
Problem 1: Low or No Compound Activity in Phagocytosis Assay
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell lines. |
| Poor Cell Viability | Assess cell viability before and after the experiment using a standard method like Trypan Blue exclusion or an MTT assay. Ensure cells are healthy and in the logarithmic growth phase. |
| Incorrect Assay Setup | Review the experimental protocol for proper co-culture ratios of target cells and macrophages, incubation times, and appropriate controls. |
| Inactive Compound | Verify the identity and purity of the compound. If possible, use a fresh batch or a compound from a different supplier. |
Problem 2: High Background Signal or False Positives in HTS Assay
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Autofluorescence | Screen the compound library for autofluorescence at the excitation and emission wavelengths of your assay. |
| Non-Specific Binding | Include appropriate controls to account for non-specific binding to the plate or other assay components. Consider using detergents or blocking agents in your assay buffer. |
| Systematic Errors | Implement data normalization techniques to correct for plate-to-plate and within-plate variability.[6] Use statistical methods to identify and flag potential false positives.[7] |
| DMSO Concentration Effects | Ensure the final DMSO concentration is consistent across all wells and is below a level that affects cell viability or assay performance (typically <1%).[8] |
Table 1: Recommended DMSO Tolerance for Cell-Based Assays [8]
| Cell Type | Recommended Max DMSO Concentration |
| Most Cell Lines | < 1% |
| Sensitive Cell Lines | < 0.5% |
Problem 3: Inconsistent Results in Cell Viability Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Assay Interference | Some compounds can interfere with the chemical reactions of viability assays (e.g., reducing MTT). Use an orthogonal method to confirm results (e.g., a dye-based exclusion assay and a metabolic assay). |
| Edge Effects on Microplates | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells. Variations in cell number will lead to variability in the final readout. |
Experimental Protocols & Methodologies
General Protocol for a Macrophage-Mediated Phagocytosis Assay
-
Cell Preparation:
-
Culture target cancer cells (e.g., a leukemia cell line) and label them with a fluorescent dye (e.g., Calcein AM).
-
Differentiate a macrophage cell line (e.g., THP-1) or use primary macrophages.
-
-
Co-culture:
-
Plate the macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled target cells to the macrophage-containing wells at an appropriate effector-to-target ratio (e.g., 4:1).
-
-
Compound Treatment:
-
Add the CD47-targeting compound at various concentrations to the co-culture. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a duration that allows for phagocytosis (e.g., 2-4 hours) at 37°C and 5% CO2.
-
-
Data Acquisition:
-
After incubation, gently wash away non-phagocytosed target cells.
-
Quantify the fluorescence of the macrophages using a plate reader or flow cytometer. An increase in macrophage fluorescence indicates phagocytosis of the labeled target cells.
-
Visualizing Key Pathways and Workflows
Caption: Diagram of the CD47-SIRPα "don't eat me" signaling pathway and its therapeutic blockade.
References
- 1. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 signaling pathways controlling cellular differentiation and responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]
- 5. cmdclabs.com [cmdclabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of Compound CS47
Welcome to the technical support center for Compound CS47. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the in vivo delivery of this compound.
Compound this compound Profile: Compound this compound is a novel small molecule inhibitor of the XYZ signaling pathway. It is a highly lipophilic (LogP > 5) and crystalline compound, exhibiting poor aqueous solubility (< 1 µg/mL), which classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. These properties present significant challenges for achieving adequate systemic exposure in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Compound this compound so low in my rodent studies?
Low oral bioavailability of this compound is typically due to two main factors stemming from its physicochemical properties:
-
Poor Aqueous Solubility: As a highly lipophilic molecule, this compound has limited ability to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1][2] Dissolution is a prerequisite for absorption, so poor solubility is a major rate-limiting step.
-
First-Pass Metabolism: Although not fully characterized for this compound, compounds with similar structures often undergo extensive metabolism in the intestinal wall and liver after absorption. This "first-pass effect" can significantly reduce the amount of active compound that reaches systemic circulation.
Q2: What are the primary strategies to improve the in vivo bioavailability of Compound this compound?
To enhance the bioavailability of poorly soluble compounds like this compound, several formulation strategies can be employed.[2][3][4][5] The most common approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract and promote absorption via the lymphatic system, which can partially bypass first-pass metabolism.[6][7][8]
-
Particle Size Reduction (Nanoparticles): Reducing the particle size of this compound to the nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][9] This can be achieved through techniques like milling or high-pressure homogenization to create a nanosuspension.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution rate compared to the stable crystalline form.[10][11]
Q3: For intravenous (IV) administration, my compound is precipitating. What can I do?
Precipitation of a hydrophobic compound like this compound upon IV injection is a common issue, often caused by the "crashing out" of the drug when a concentrated stock in an organic solvent (like DMSO) is diluted into the aqueous bloodstream.[12][13][14]
-
Use a Co-solvent System: A mixture of solvents (e.g., PEG300, ethanol, saline) can be used to create a more stable formulation for IV administration.[15]
-
Formulate as a Nanoformulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric micelles, can keep the drug solubilized and prevent precipitation in the blood.[16][17] These formulations can also alter the pharmacokinetic profile.
-
Administer as a Nanosuspension: A stabilized suspension of nanocrystals can be suitable for IV injection, as the small particle size prevents embolism.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Compound this compound.
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma exposure after oral gavage. | 1. Inconsistent Dosing Suspension: The compound may be settling in the dosing vehicle, leading to inconsistent doses being administered. 2. Food Effects: The amount of food in the animal's stomach can significantly alter GI physiology and affect drug absorption. 3. Poor Formulation Robustness: The formulation may not be dispersing effectively or consistently in the GI tract. | 1. Ensure Homogeneity: Vigorously vortex the suspension immediately before dosing each animal. Consider using a vehicle with higher viscosity (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80). 2. Standardize Feeding: Fast the animals overnight (while providing access to water) before dosing to reduce variability. 3. Switch to a Solubilizing Formulation: Use a lipid-based formulation (e.g., SMEDDS) that forms a microemulsion upon contact with GI fluids for more consistent absorption.[18] |
| Compound this compound precipitates out of the formulation during preparation or storage. | 1. Exceeding Solubility Limit: The concentration of this compound is too high for the chosen solvent system. 2. Temperature Effects: Solubility can be temperature-dependent. A formulation prepared at a higher temperature may precipitate upon cooling.[19] 3. Instability of the Formulation: The components of the formulation may not be creating a stable system. | 1. Perform Solubility Screening: Determine the maximum solubility of this compound in various pharmaceutically acceptable solvents and excipients. 2. Maintain Constant Temperature: Prepare and store the formulation at a controlled temperature. Avoid freeze-thaw cycles if possible by preparing fresh or storing in single-use aliquots.[13] 3. Add Stabilizers: For nanosuspensions, ensure adequate stabilizer (surfactant/polymer) is used. For lipid-based systems, ensure the components are miscible. |
| No detectable plasma concentration of this compound after oral dosing. | 1. Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of your bioanalytical method may be too high. 2. Extremely Low Bioavailability: The combination of poor solubility and high first-pass metabolism may result in plasma levels below the LOQ. 3. Dosing Error: The animal may not have received the intended dose (e.g., improper gavage technique). | 1. Optimize Bioanalytical Method: Improve the sensitivity of your LC-MS/MS method. Ensure efficient extraction from plasma. 2. Increase the Dose/Use an Enhanced Formulation: Administer a higher dose (if tolerated) or switch to a more advanced formulation like a nanoparticle-based system to significantly boost absorption.[16] 3. Refine Dosing Technique: Ensure proper training on oral gavage. Confirm dose administration by checking for any leakage from the mouth. |
Data Presentation: Formulation Comparison
The following table summarizes hypothetical pharmacokinetic data from a study in Sprague-Dawley rats, comparing different oral formulations of Compound this compound at a dose of 10 mg/kg.
| Formulation Type | Vehicle Composition | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | 25 ± 8 | 4.0 | 150 ± 45 | < 1% |
| Oil Solution | Sesame Oil | 110 ± 30 | 6.0 | 980 ± 210 | 4% |
| SMEDDS | 30% Capryol 90, 40% Cremophor EL, 30% Transcutol HP | 450 ± 95 | 2.0 | 4,850 ± 1100 | 21% |
| Nanosuspension | 2% Poloxamer 188, 0.5% Docusate Sodium | 620 ± 150 | 1.5 | 6,500 ± 1450 | 28% |
| Data are presented as mean ± standard deviation (n=5 rats per group). Bioavailability is relative to a 1 mg/kg IV dose. |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of Compound this compound.
Materials:
-
Compound this compound
-
Oil: Capryol 90
-
Surfactant: Cremophor EL
-
Co-solvent: Transcutol HP
-
Glass vials, magnetic stirrer, and stir bars
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh Compound this compound and place it into a clear glass vial. For a target concentration of 50 mg/mL, weigh 50 mg of this compound.
-
Excipient Addition: Add the formulation excipients according to the desired ratio (e.g., 30% Capryol 90, 40% Cremophor EL, 30% Transcutol HP). For 1 mL of vehicle, this corresponds to 300 mg Capryol 90, 400 mg Cremophor EL, and 300 mg Transcutol HP.
-
Solubilization: Add a magnetic stir bar to the vial. Place the vial on a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) at a controlled temperature (e.g., 40°C) until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Equilibration: Allow the solution to cool to room temperature and stir for an additional 2 hours to ensure stability.
-
Storage: Store the final formulation in a tightly sealed vial, protected from light.
Protocol 2: Murine Pharmacokinetic Study (Oral Gavage)
Objective: To determine the pharmacokinetic profile of Compound this compound after oral administration in mice.
Materials:
-
Compound this compound formulation
-
8-week-old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and storage tubes
-
Isoflurane anesthesia machine (for terminal bleed)
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days before the study.[20]
-
Fasting: Fast mice overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulation. Vigorously vortex the formulation immediately before dosing to ensure homogeneity. The typical dosing volume for mice is 5-10 mL/kg.
-
Dose Administration: Weigh each mouse to calculate the exact volume to administer. Administer the formulation carefully via oral gavage.[21] Record the time of dosing as T=0.
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22] Use a sparse sampling technique or serial bleeding from the submandibular vein.
-
Terminal Bleed: At the final time point (e.g., 24 hours), perform a terminal blood collection via cardiac puncture under deep anesthesia.
-
Plasma Preparation: Immediately place blood samples into K2-EDTA tubes and keep them on ice. Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for selecting and evaluating a suitable formulation for Compound this compound.
Caption: Decision tree for troubleshooting low oral bioavailability of a BCS Class II/IV compound.
References
- 1. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. scispace.com [scispace.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Murine Pharmacokinetic Studies [bio-protocol.org]
- 22. Murine Pharmacokinetic Studies [en.bio-protocol.org]
Mitigating Off-Target Effects of Compound CS47
<Technical Support Center: Compound CS47 >
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and reduce the off-target effects of Compound this compound, a novel Kinase Alpha (KA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-target activities of Compound this compound?
A1: Compound this compound is a potent inhibitor of its primary target, Kinase Alpha (KA). However, in vitro kinase profiling has revealed off-target activity against Kinase Beta (KB) and Kinase Gamma (KG), as well as a minor interaction with a non-kinase protein, Protein Delta (PD).[1][2] Understanding this profile is crucial for interpreting experimental results.
Q2: Why am I observing cellular toxicity at concentrations where the on-target effect is not yet optimal?
A2: This is a common issue when off-target effects have higher potency than the desired on-target effect.[1] The observed toxicity could be due to the inhibition of essential cellular pathways by the off-target kinases, KB or KG. It is recommended to perform a dose-response curve to determine the therapeutic window where KA inhibition is achieved with minimal toxicity.[3]
Q3: My experimental results are inconsistent across different cell lines. What could be the cause?
A3: Inconsistent results between different cell lines can be attributed to varying expression levels of the on-target (KA) and off-target (KB, KG, PD) proteins.[1] It is advisable to characterize the protein expression levels in each cell line used to better understand the differential responses to Compound this compound.
Q4: How can I confirm that the observed phenotype in my experiment is a direct result of KA inhibition?
A4: To confirm that the observed phenotype is due to on-target activity, several validation experiments are recommended. These include using a structurally different inhibitor for the same target, if available, and genetic validation methods like CRISPR-Cas9 knockout of the gene encoding for KA to see if the phenotype is recapitulated.[4] Additionally, a rescue experiment, where a drug-resistant version of KA is expressed, can help confirm on-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Cellular Toxicity at Low Concentrations | Off-target inhibition of essential kinases (KB, KG).[1] | 1. Perform a detailed dose-response analysis to identify the lowest effective concentration for KA inhibition.[1] 2. Test Compound this compound in cell lines with low or no expression of KB and KG. | 1. Identification of a therapeutic window with minimal toxicity. 2. Confirmation that toxicity is linked to off-target kinases. |
| Observed Phenotype Does Not Match Known Function of KA | The phenotype is driven by inhibition of off-target kinases KB or KG. | 1. Use a more selective KA inhibitor as a control, if available. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of KA, KB, and KG in cells.[5][6] 3. Use RNA-seq to analyze transcriptomic changes and identify affected pathways.[7][8] | 1. Clarification of which kinase inhibition is responsible for the observed phenotype. 2. Direct evidence of target engagement in a cellular context. 3. Pathway analysis to understand the downstream effects of on- and off-target inhibition. |
| Compound this compound Shows Reduced Potency in Cellular Assays Compared to Biochemical Assays | Poor cell permeability or active efflux from cells. | 1. Assess cell permeability using standard assays. 2. Co-administer with known efflux pump inhibitors. | 1. Understanding of the compound's cellular bioavailability. 2. Potential enhancement of on-target potency in cellular models. |
| Development of Resistance to Compound this compound | Gatekeeper mutations in KA or activation of compensatory signaling pathways.[9][10][11] | 1. Sequence the KA gene in resistant cells to identify potential mutations. 2. Use western blotting to probe for the activation of known compensatory pathways (e.g., other kinase signaling cascades).[2] | 1. Identification of the resistance mechanism. 2. Rationale for combination therapies to overcome resistance.[9] |
Experimental Protocols
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of Compound this compound against a broad panel of kinases to identify on- and off-targets.[12][13]
Methodology:
-
Compound Preparation: Prepare a stock solution of Compound this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted Compound this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]
-
Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of Compound this compound with KA, KB, and KG in a cellular environment.[5][6][14][15][16]
Methodology:
-
Cell Treatment: Treat intact cells with Compound this compound or a vehicle control for a specified time.[5]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[5]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[5]
-
Western Blot Analysis: Analyze the amount of soluble KA, KB, and KG in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound this compound indicates target engagement.
RNA-Seq for Off-Target Pathway Analysis
Objective: To identify the global transcriptomic changes induced by Compound this compound and elucidate the signaling pathways affected by on- and off-target inhibition.[7][8][17][18]
Methodology:
-
Cell Treatment: Treat cells with Compound this compound at a concentration that elicits the phenotype of interest and a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis. Use pathway analysis tools to identify signaling pathways that are significantly altered by Compound this compound treatment.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of Compound this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase Alpha (KA) | 15 | On-Target |
| Kinase Beta (KB) | 850 | Off-Target |
| Kinase Gamma (KG) | 1,250 | Off-Target |
| Protein Delta (PD) | >10,000 | Minor Interaction |
| Kinase Panel (average of 400 other kinases) | >10,000 | Generally Selective |
Table 2: Cellular Activity of Compound this compound in Different Cell Lines
| Cell Line | KA Expression | KB Expression | KG Expression | GI50 (nM) |
| Cell Line A | High | High | Moderate | 50 |
| Cell Line B | High | Low | Low | 250 |
| Cell Line C | Low | High | High | 100 |
Visualizations
Caption: On- and off-target signaling of Compound this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 11. nyu.edu [nyu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. academic.oup.com [academic.oup.com]
- 18. rna-seqblog.com [rna-seqblog.com]
Compound CS47 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental Compound CS47. Our goal is to help you navigate potential experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound this compound?
A1: Compound this compound is an experimental small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the tyrosine kinase JAK2. Specifically, this compound competitively binds to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation of downstream STAT3 signaling. This inhibition leads to a reduction in the transcription of target genes involved in inflammation and cell proliferation.
Q2: What are the recommended storage conditions and stability of Compound this compound?
A2: Compound this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The reconstituted compound is stable for up to 3 months when stored correctly. Avoid repeated exposure to light.
Q3: What is the optimal concentration range for in vitro experiments?
A3: The optimal concentration of Compound this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve for each new cell line to determine the IC50 value. Based on internal validation, a typical effective concentration range is between 1 µM and 10 µM.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Inconsistent cell passage number. 2. Variability in cell seeding density. 3. Degradation of the compound due to improper storage. | 1. Use cells within a consistent passage number range (e.g., passages 5-15). 2. Ensure uniform cell seeding density across all wells of your assay plate. 3. Prepare fresh aliquots of Compound this compound from a new stock vial. |
| Unexpected Cell Toxicity | 1. High concentration of the solvent (e.g., DMSO). 2. The chosen cell line is highly sensitive to JAK2 inhibition. | 1. Ensure the final concentration of the solvent in the cell culture medium is below 0.1%. 2. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
| Lack of Downstream Effect (e.g., no change in p-STAT3 levels) | 1. The cell line may not have an active JAK2/STAT3 pathway. 2. The incubation time with the compound is insufficient. 3. The compound has degraded. | 1. Confirm the activation state of the JAK2/STAT3 pathway in your cell line using a positive control (e.g., IL-6 stimulation). 2. Optimize the incubation time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours). 3. Use a fresh aliquot of Compound this compound. |
| Inconsistent Results Between Experiments | 1. Variation in reagent lots (e.g., serum, media). 2. Differences in experimental timing or technique. | 1. Qualify new lots of critical reagents before use in large-scale experiments. 2. Standardize all experimental protocols and ensure consistent execution by all personnel. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for Compound this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound this compound in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in cell culture medium.
-
Cell Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of Compound this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-STAT3 Inhibition
-
Cell Treatment: Treat cells with Compound this compound at the desired concentration (e.g., 1x, 5x, and 10x IC50) for the optimized incubation time. Include a vehicle control and a positive control (e.g., IL-6 stimulation).
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Validation & Comparative
Unlocking the "Don't Eat Me" Signal: A Comparative Guide to Anti-CD47 Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Therapeutic Strategies Targeting the CD47-SIRPα Axis, Featuring Compound CS47 and Alternatives.
The CD47-SIRPα signaling pathway has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Termed the "don't eat me" signal, the interaction between CD47 on tumor cells and SIRPα on macrophages suppresses the engulfment of malignant cells. Therapeutic blockade of this axis represents a promising strategy in oncology. This guide provides a comparative analysis of various approaches to inhibit this pathway, with a focus on Compound this compound as a representative anti-CD47 agent, and offers supporting experimental data and protocols for its validation.
Performance Comparison of Anti-CD47 Therapeutic Modalities
The landscape of agents targeting the CD47-SIRPα axis is diverse, encompassing monoclonal antibodies against CD47, SIRPα-Fc fusion proteins, and next-generation bispecific antibodies. Each approach presents a unique profile of efficacy and safety. The following tables summarize key preclinical and clinical data for representative molecules in each class.
Preclinical Efficacy and Binding Characteristics
| Parameter | Magrolimab (Anti-CD47 mAb) | Lemzoparlimab (Anti-CD47 mAb) | Ligufalimab (AK117) (Anti-CD47 mAb) | TTI-621 (SIRPα-Fc Fusion Protein) |
| Target | CD47 | CD47 | CD47 | CD47 |
| Binding Affinity (KD) | Low nanomolar affinity.[1] | - | 1.52 x 10⁻¹⁰ M[2] | Binds minimally to human erythrocytes.[3] |
| Mechanism of Action | Blocks CD47-SIRPα interaction, promoting phagocytosis.[4][5] | Blocks CD47-SIRPα interaction with minimal binding to red blood cells.[6] | Blocks CD47-SIRPα interaction; no hemagglutination.[2] | Acts as a decoy receptor, blocking CD47 and engaging Fcγ receptors on macrophages.[7] |
| In Vitro Phagocytosis | Induces potent phagocytosis of various tumor cell lines.[5][8] | Phagocytosis rate of up to 43% in CCRF-CEM cells. | Induces potent phagocytosis of Raji, Jurkat, and Ramos cells.[2] | Enhances macrophage-mediated phagocytosis of both hematologic and solid tumor cells.[7] |
| EC50 / IC50 | - | EC50 = 0.265 µg/mL (PANC-1 cells); IC50 ≈ 0.4557 µg/mL (FACS blocking in CCRF-CEM). | EC50 = 0.078 nM for binding to human CD47.[2] | - |
Clinical Performance and Safety Profile
| Parameter | Magrolimab + Azacitidine | Lemzoparlimab + Azacitidine | TTI-621 (Monotherapy) |
| Indication | Myelodysplastic Syndrome (MDS) / Acute Myeloid Leukemia (AML) | Higher-Risk Myelodysplastic Syndrome (HR-MDS) | Relapsed/Refractory Lymphoma |
| Overall Response Rate (ORR) | ~75% (MDS).[2] | 86.7% (HR-MDS, patients treated for ≥6 months).[7][9] | 13% (all patients); 29% (DLBCL); 25% (T-cell NHL).[10] |
| Complete Response Rate (CRR) | ~33% (MDS).[2] | 40% (HR-MDS, patients treated for ≥6 months).[7][9] | - |
| Key Adverse Events | Anemia, thrombocytopenia.[11] | Generally well-tolerated, safety profile consistent with azacitidine monotherapy.[7][9] | Reversible thrombocytopenia, infusion-related reactions, chills, fatigue.[10] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation of anti-CD47 therapies, the following diagrams illustrate the CD47-SIRPα signaling pathway and a typical experimental workflow for assessing phagocytosis.
CD47-SIRPα Signaling Pathway
Caption: The CD47-SIRPα signaling cascade and therapeutic intervention.
Experimental Workflow: In Vitro Phagocytosis Assay
Caption: A typical workflow for an in vitro phagocytosis assay.
Experimental Protocols
In Vitro Phagocytosis Assay
Objective: To quantify the ability of Compound this compound to induce macrophage-mediated phagocytosis of tumor cells in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937).
-
Macrophage differentiation factors (e.g., M-CSF).
-
Tumor cell line expressing CD47 (e.g., Raji, Jurkat).
-
Fluorescent cell labeling dye (e.g., CFSE).
-
Compound this compound and isotype control antibody.
-
Fluorescently labeled anti-macrophage antibody (e.g., anti-CD14 or anti-F4/80).
-
Flow cytometer and fluorescence microscope.
Methodology:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs and culture them with M-CSF for 5-7 days to differentiate them into macrophages.
-
Alternatively, culture a macrophage cell line according to standard protocols.
-
-
Tumor Cell Labeling:
-
Harvest the tumor cells and wash them with PBS.
-
Resuspend the cells in PBS containing a fluorescent dye (e.g., CFSE) at the recommended concentration.
-
Incubate for the specified time, then wash the cells to remove excess dye.
-
-
Co-culture and Treatment:
-
Plate the differentiated macrophages in a multi-well plate.
-
Add the fluorescently labeled tumor cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2).
-
Add Compound this compound or an isotype control antibody at various concentrations to the co-culture.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Analysis by Flow Cytometry:
-
Gently detach the cells from the plate.
-
Stain the cells with a fluorescently labeled antibody specific for a macrophage marker.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of macrophages that are also positive for the tumor cell fluorescent label (double-positive cells), which represents the phagocytic index.
-
-
Analysis by Fluorescence Microscopy:
-
Fix and permeabilize the cells in the wells.
-
Stain the macrophage cytoplasm with a contrasting fluorescent dye.
-
Visualize the cells using a fluorescence microscope to confirm the engulfment of labeled tumor cells by macrophages.
-
This guide provides a foundational framework for understanding and evaluating anti-CD47 therapies. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals in this exciting and rapidly evolving field of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligufalimab, a novel anti-CD47 antibody with no hemagglutination demonstrates both monotherapy and combo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the Macrophage Immune Checkpoint CD47 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magrolimab trial halt highlights uncertainties in anti-CD47 immunotherapy [clinicaltrialsarena.com]
- 5. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. TTI-621 (SIRPαFc): A CD47-Blocking Innate Immune Checkpoint Inhibitor with Broad Antitumor Activity and Minimal Erythrocyte Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy Analysis: Magrolimab (Anti-CD47 Antibody) vs. TTI-621 (SIRPα-Fc Fusion Protein)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading therapeutic agents targeting the CD47-SIRPα immune checkpoint: Magrolimab (an anti-CD47 monoclonal antibody) and TTI-621 (a SIRPα-Fc fusion protein). The information presented is collated from preclinical and clinical studies to aid in the evaluation of their respective mechanisms, efficacy, and experimental validation.
Introduction
CD47 is a transmembrane protein that acts as a "don't eat me" signal to the innate immune system by binding to the signal-regulatory protein alpha (SIRPα) on phagocytic cells like macrophages.[1][2][3] Many cancer cells overexpress CD47 to evade immune surveillance, making the CD47-SIRPα axis a compelling target for cancer immunotherapy.[1][2][3][4][5] This guide focuses on two distinct strategies to block this pathway: Magrolimab, which directly targets CD47 on tumor cells, and TTI-621, which acts as a decoy receptor for CD47.
Mechanism of Action
Both Magrolimab and TTI-621 are designed to inhibit the CD47-SIRPα interaction, thereby promoting the phagocytosis of cancer cells by macrophages.[1][2][6][7] However, their molecular mechanisms differ:
-
Magrolimab (Anti-CD47 Antibody): This humanized IgG4 monoclonal antibody directly binds to the CD47 protein on the surface of cancer cells.[2][5][7] This binding physically blocks the interaction between CD47 and SIRPα on macrophages, thus neutralizing the "don't eat me" signal.[2][6][7] The IgG4 isotype is chosen to minimize antibody-dependent cell-mediated cytotoxicity (ADCC).[5]
-
TTI-621 (SIRPα-Fc Fusion Protein): This investigational agent is a recombinant fusion protein composed of the N-terminal domain of human SIRPα linked to a human IgG1 Fc region.[1][4] TTI-621 functions as a decoy receptor, binding to CD47 on tumor cells and preventing it from engaging with SIRPα on macrophages.[1][4] The IgG1 Fc region can engage activating Fcγ receptors on macrophages, further enhancing the pro-phagocytic signal.[1][4]
Quantitative Data Summary
The following tables summarize key efficacy data from clinical trials of Magrolimab and TTI-621 in various hematologic malignancies.
Table 1: Clinical Efficacy of Magrolimab in Combination with Azacitidine
| Indication | Phase | N | Overall Response Rate (ORR) | Complete Remission (CR) | Key Findings & Reference |
| Myelodysplastic Syndrome (MDS) | Ib | 39 | 91% | 42% | High response rates in untreated intermediate to very high-risk MDS. Responses deepened with longer follow-up.[8] |
| Acute Myeloid Leukemia (AML) | Ib | 29 | 64% | 40% | Promising efficacy in AML patients unfit for intensive chemotherapy.[8] |
| TP53-mutant AML | Ib | 72 | 48.6% | 33.3% | Showed durable responses and encouraging overall survival in a high-risk patient population.[9][10] |
| High-Risk MDS (ENHANCE trial) | III | 263 | 21.3% | - | Did not meet primary endpoints. Showed a trend towards increased risk of death compared to placebo + azacitidine.[11] |
Table 2: Clinical Efficacy of TTI-621 (Monotherapy and Combination)
| Indication | Phase | N | Overall Response Rate (ORR) | Key Findings & Reference |
| Relapsed/Refractory (R/R) Hematologic Malignancies | I | 164 | 13% (all patients) | Well-tolerated with evidence of single-agent activity.[12] |
| R/R Diffuse Large B-cell Lymphoma (DLBCL) | I | 7 | 29% (monotherapy) | Demonstrated activity in heavily pre-treated DLBCL.[12][13] |
| R/R T-cell NHL | I | 32 | 25% (monotherapy) | Showed single-agent efficacy in T-cell lymphomas.[12][13] |
| R/R DLBCL (with Rituximab) | I | 24 | 21% | Combination with rituximab (B1143277) was evaluated.[12][13] |
Experimental Protocols
In Vitro Phagocytosis Assay
This assay is fundamental for evaluating the pro-phagocytic activity of agents targeting the CD47-SIRPα axis.
Objective: To quantify the engulfment of cancer cells by macrophages in the presence of the therapeutic agent.
Methodology:
-
Macrophage Preparation:
-
Cancer Cell Labeling:
-
Cancer cells of interest are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) for easy identification.[16]
-
-
Co-culture:
-
Analysis:
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the therapeutic agents in a living organism.
Objective: To evaluate the ability of the therapeutic agent to inhibit tumor growth in an animal model.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID) are typically used to prevent rejection of human tumor xenografts.
-
-
Tumor Cell Implantation:
-
Human cancer cells (e.g., from a hematologic malignancy or solid tumor cell line) are implanted subcutaneously or orthotopically into the mice.[18]
-
-
Treatment Administration:
-
Once tumors are established and palpable, mice are randomized into treatment groups.
-
The therapeutic agent (Magrolimab, TTI-621, or control) is administered via a clinically relevant route, such as intraperitoneal or intravenous injection, at a specified dose and schedule.[18]
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[18]
-
Survival: The overall survival of the mice in each treatment group is monitored.[18]
-
Immunohistochemistry: At the end of the study, tumors can be excised and analyzed for immune cell infiltration and other biomarkers.
-
Mandatory Visualizations
Caption: CD47-SIRPα signaling pathway and therapeutic intervention points.
Caption: Experimental workflow for evaluating CD47-targeting agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. An anti-CD47 antibody binds to a distinct epitope in a novel metal ion-dependent manner to minimize cross-linking of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Facebook [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: A Polyacetylene from Centella asiatica (Cadiyenol) versus Standard Modulators of Apoptosis and Inflammation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a cross-validation of the bioactivity of a polyacetylene compound isolated from Centella asiatica, identified as methyl 5-[(E)-9-hydroxy-1-(1-hydroxyhexyl)-2-methoxyundeca-3,10-diene-5,7-diynyloxy]pentanoate (cadiyenol).[1][2] The performance of this compound in inducing apoptosis and inhibiting nitric oxide production is objectively compared with established research compounds: Camptothecin and NG-Monomethyl-L-arginine (L-NMMA), respectively. Experimental data and detailed protocols are provided to support these comparisons.
Note: The compound "CS47" as specified in the topic query could not be identified in publicly available literature. Therefore, this guide utilizes the well-characterized polyacetylene, cadiyenol (B1255452), from Centella asiatica as a representative bioactive compound with similar reported activities.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize the key quantitative data for cadiyenol and the selected alternative compounds.
Table 1: Comparison of Apoptosis-Inducing Activity
| Compound | Cell Line | Concentration | % Apoptosis | IC50 (Cytotoxicity) | Mechanism of Action |
| Cadiyenol | P388D1 (Mouse Lymphoma) | 28 µM | 63% | 24 ± 2 µM | Cell cycle-independent apoptosis |
| Camptothecin | P388D1 (Mouse Lymphoma) | 10 nM | 12% (early apoptotic), 20% (late apoptotic/early necrotic) | 10 nM | Topoisomerase I inhibitor, induces apoptosis via mitochondrial pathway |
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | Concentration | % Nitric Oxide Reduction | IC50 | Mechanism of Action |
| Cadiyenol | RAW 264.7 (Mouse Macrophages) | 24 µM | 70 ± 2% | Not Reported | Inhibition of iNOS expression |
| L-NMMA | Not Specified | Not Specified | Not Reported | Ki values: ~0.18 µM (nNOS), ~6 µM (iNOS) | Competitive inhibitor of nitric oxide synthase (NOS) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability and Apoptosis Assay
1.1. Cell Culture and Treatment:
-
Culture P388D1 (for apoptosis) or RAW 264.7 (for nitric oxide assay) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates (for viability) or larger flasks/plates (for apoptosis and nitric oxide assays) at a density of approximately 5 x 10^5 cells/mL.
-
For apoptosis induction, treat cells with cadiyenol (e.g., 28 µM) or Camptothecin (e.g., 4-6 µM) for a predetermined time course (e.g., 2-12 hours).[3][4] A vehicle control (e.g., DMSO) should be run in parallel.
1.2. Apoptosis Detection by Annexin V Staining and Flow Cytometry:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
1.3. Caspase Activity Assay:
-
Cell lysates from treated and control cells can be used to measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Use a commercially available caspase activity assay kit.
-
In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Protocol 2: Nitric Oxide Inhibition Assay (Griess Assay)
2.1. Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophages as described in Protocol 1.1.
-
Pre-treat the cells with various concentrations of cadiyenol or L-NMMA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production. A negative control group without LPS stimulation should be included.
2.2. Measurement of Nitrite Concentration:
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of nitric oxide, is determined by comparison with a standard curve of sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Compound CS47: A Comparative Analysis of Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of Compound CS47, a novel Thioredoxin Reductase 1 (TRXR1) inhibitor, with the established broader-profile inhibitor, auranofin. While comprehensive kinome-wide screening data for this compound is not publicly available, this guide synthesizes existing data to offer insights into its selectivity.
Executive Summary
Compound this compound has emerged as a potent inhibitor of Thioredoxin Reductase 1 (TRXR1), a key enzyme in cellular redox homeostasis.[1][2][3] Studies suggest that this compound exhibits enhanced specificity for TRXR1 with potentially fewer off-target effects compared to the well-characterized gold compound, auranofin.[1] Auranofin, while also targeting TRXR1, is known to interact with a broader range of cellular targets, including kinases and proteasomal proteins, which can contribute to both its therapeutic efficacy and toxicity profile.[4][5][6] This guide presents a side-by-side comparison of their known targets and cytotoxicity profiles to aid researchers in evaluating the relative selectivity of this compound.
Comparative Data
Target Profile Comparison
This table summarizes the known primary and off-targets of Compound this compound and Auranofin based on available literature. The absence of listed off-targets for this compound reflects the lack of publicly available broad-spectrum screening data.
| Compound | Primary Target | Known Off-Targets |
| Compound this compound | Thioredoxin Reductase 1 (TRXR1) | Not reported in publicly available literature. |
| Auranofin | Thioredoxin Reductase 1 (TRXR1) | Proteasomal deubiquitinases (USP14, UCHL5), Hexokinase, Inhibitory-κB kinase, Protein Kinase C iota.[4][5][6] |
Cytotoxicity Comparison
The following table presents the half-maximal inhibitory concentration (IC50) values of Compound this compound and auranofin in a non-tumorigenic human lung fibroblast cell line (IMR90). Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| Compound this compound | IMR90 | 54.85 |
| Auranofin | IMR90 | 5.27 |
Data sourced from a 2025 study on TRXR1 inhibition in lung cancers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRXR1 and a general workflow for off-target analysis of a compound like this compound.
Caption: Thioredoxin Reductase 1 (TRXR1) Signaling Pathway.
Caption: Experimental Workflow for Off-Target Identification.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Thioredoxin Reductase 1 (TRXR1) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against TRXR1.
Materials:
-
Recombinant human TRXR1
-
NADPH
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (e.g., this compound) stock solution in DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human TRXR1 to each well to initiate the reaction. Include a control with DMSO instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
DTNB Addition: Add DTNB solution to each well. TRXR1 will reduce DTNB to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at several time points.
-
Data Analysis: Calculate the rate of TNB formation. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[1][7][8]
Protocol 2: Cell Viability (MTT) Assay
This protocol describes the determination of a compound's cytotoxic effects on a cell line using the MTT assay.
Materials:
-
Adherent cell line (e.g., IMR90)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9][10]
References
- 1. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and polymorphic forms of auranofin revisited - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00196J [pubs.rsc.org]
- 6. Antiproliferative Properties of a Few Auranofin-Related Gold(I) and Silver(I) Complexes in Leukemia Cells and their Interferences with the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular TrxR1 activity assay [bio-protocol.org]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparative study of Compound CS47 analogs
A Comparative Guide to CD47 Inhibitors for Researchers and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the CD47 protein has emerged as a critical target. Overexpressed on a wide array of cancer cells, CD47 functions as a "don't eat me" signal to the innate immune system by binding to the signal-regulatory protein alpha (SIRPα) on macrophages.[1][2][3] This interaction triggers a signaling cascade that inhibits phagocytosis, allowing malignant cells to evade immune surveillance.[3][4][5] Consequently, the development of therapeutic agents that block the CD47-SIRPα axis is a highly active area of research. This guide provides a comparative overview of the different classes of CD47 inhibitors, their mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action of CD47
CD47 is a transmembrane protein that, upon binding to SIRPα on macrophages, initiates a signaling pathway that suppresses phagocytosis.[] This signaling involves the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα, which in turn recruits and activates the phosphatases SHP-1 and SHP-2.[] These phosphatases dephosphorylate downstream effectors, including components of the non-muscle myosin IIA complex, which is essential for the cytoskeletal rearrangements required for phagocytosis, effectively halting the process.[] By inhibiting this pathway, CD47-targeting therapies can unleash the phagocytic potential of macrophages against cancer cells.
Classes of CD47 Inhibitors
The primary strategies for targeting the CD47-SIRPα pathway involve monoclonal antibodies against CD47, SIRPα-blocking agents, and small-molecule inhibitors.
-
Anti-CD47 Monoclonal Antibodies (mAbs): These antibodies bind directly to CD47 on cancer cells, preventing its interaction with SIRPα. Several anti-CD47 mAbs are in clinical development, including magrolimab (Hu5F9-G4) and IBI188.[3][7]
-
SIRPα-Targeting Agents: This class includes monoclonal antibodies that target SIRPα and soluble SIRPα-Fc fusion proteins, such as evorpacept (ALX148) and ontorpacept (TTI-621).[8][9] These agents act as decoys, binding to CD47 on cancer cells and preventing engagement with SIRPα on macrophages.
-
Small-Molecule Inhibitors: These compounds offer potential advantages in terms of oral bioavailability and tumor penetration.[10] They can either directly disrupt the CD47-SIRPα protein-protein interaction (e.g., NCGC00138783) or inhibit the expression of CD47.[][9]
-
Peptide Inhibitors: Peptides that bind to CD47 or SIRPα and block their interaction represent another emerging therapeutic modality.[11]
Comparative Performance of CD47 Inhibitors
The efficacy of different CD47 inhibitors is being evaluated in numerous preclinical and clinical studies. The following tables summarize some of the available quantitative data for different classes of inhibitors.
Table 1: Preclinical Activity of Selected CD47 Inhibitors
| Inhibitor Class | Compound | Target | Assay | Potency | Reference |
| Small Molecule | NCGC00138783 | CD47-SIRPα Interaction | Biochemical | IC50: 50 µM | [9] |
| Peptide | D4-2 | SIRPα | Binding Affinity (NOD mouse) | Kd: 8.22 nM | [12] |
| Peptide | D4-2 | CD47-SIRPα Interaction | Cell-based | IC50: 0.180 mM | [12] |
| Monoclonal Antibody | IBI188 | CD47 | Binding Affinity | [7] |
Table 2: Clinical Efficacy of CD47-SIRPα Pathway Inhibitors (Meta-analysis data)
| Inhibitor Class | Cancer Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Anti-CD47 mAbs | Hematologic | 29.8% | [13] | |
| Selective SIRPα Blockers | Hematologic | 23.0% | [13] | |
| Anti-CD47 mAbs | Solid Tumors | 2.6% (monotherapy) | 11.2% (monotherapy) | [13] |
| Selective SIRPα Blockers | Solid Tumors | 1.2% (monotherapy) | 35.3% (monotherapy) | [13] |
| Selective SIRPα Blockers | Solid Tumors (combination therapy) | 28.3% | [13] |
Experimental Protocols
The evaluation of CD47 inhibitors relies on a set of key in vitro and in vivo assays.
In Vitro Phagocytosis Assay
Objective: To assess the ability of a CD47 inhibitor to enhance macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Cell Preparation:
-
Culture a cancer cell line with high CD47 expression.
-
Label the cancer cells with a fluorescent dye (e.g., CFSE or Calcein AM).
-
Isolate macrophages from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow and differentiate them in culture.
-
-
Co-culture and Treatment:
-
Co-culture the fluorescently labeled cancer cells with the macrophages at a defined effector-to-target ratio (e.g., 1:4).
-
Add the CD47 inhibitor at various concentrations. Include an isotype control antibody or vehicle as a negative control.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CD47 inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID) that can accept human tumor grafts.
-
-
Tumor Implantation:
-
Subcutaneously inject a human cancer cell line into the mice.
-
Allow tumors to grow to a palpable size.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the CD47 inhibitor via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle or isotype control antibody.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.[8]
-
High-Throughput Screening (HTS) for Small-Molecule Inhibitors
Objective: To identify small molecules that inhibit the CD47-SIRPα interaction.
Methodology:
-
Biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are employed.[4][14]
-
These assays typically use purified, recombinant CD47 and SIRPα proteins.
-
A large library of chemical compounds is screened for their ability to disrupt the interaction between the two proteins, which is detected by a change in the fluorescent or luminescent signal.[4][15]
Visualizing Key Pathways and Workflows
References
- 1. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Promising alternatives of CD47 monoclonal antibody: an injectable degradable hydrogel loaded with PQ912 for postoperative immunotherapy effectively blocks CD47-SIRPα signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Anti-CD47 Peptides as Innate Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Independent Verification of Compound CS47 Results: A Comparative Guide
Disclaimer: Publicly available information regarding a specific "Compound CS47" relevant to drug development and life science research could not be identified. The following guide is a template created to fulfill the user's request and is based on a hypothetical compound, herein referred to as "Compound this compound," a fictional selective kinase inhibitor. The data, protocols, and pathways presented are illustrative examples.
This guide provides an objective comparison of the performance of the hypothetical Compound this compound with other alternatives, supported by representative experimental data. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data for Compound this compound and two alternative compounds, "Competitor A" and "Competitor B," which are also fictional kinase inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Compound this compound | 5 | 500 | >10,000 |
| Competitor A | 10 | 100 | 5,000 |
| Competitor B | 2 | 20 | 1,000 |
Table 2: Cellular Activity
| Compound | Cell Line A Proliferation EC50 (nM) | Cell Line B Proliferation EC50 (nM) |
| Compound this compound | 20 | >10,000 |
| Competitor A | 50 | 5,000 |
| Competitor B | 15 | 500 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was used to determine the 50% inhibitory concentration (IC50) of the compounds against the target and off-target kinases.
-
Principle: A competitive displacement assay where the test compound competes with a fluorescent tracer for binding to the kinase of interest.
-
Procedure:
-
A solution of the kinase, a europium-labeled antibody, and the fluorescent tracer is prepared in assay buffer.
-
The test compound is serially diluted in DMSO and then added to the kinase/antibody/tracer mix in a 384-well plate.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated, and the data is normalized to controls.
-
IC50 values are determined by fitting the data to a four-parameter logistic model.
-
2. Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay was used to determine the 50% effective concentration (EC50) of the compounds in inhibiting the proliferation of cancer cell lines.
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
The plate is incubated for 72 hours at 37°C in a CO2 incubator.
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
EC50 values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a non-linear regression model.
-
Mandatory Visualization
Hypothetical Signaling Pathway for Target Kinase
Figure 1: Inhibition of the Target Kinase Signaling Pathway by Compound this compound.
Experimental Workflow for Compound Comparison
Assessing the Specificity of Compound CS47: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the novel kinase inhibitor, Compound CS47. Its performance is objectively compared with established alternatives, supported by experimental data, to aid in its evaluation for further development.
Comparative Specificity Analysis
The specificity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. Compound this compound was profiled against a panel of 400 human kinases and its performance benchmarked against two well-established multi-kinase inhibitors, Dasatinib and Sunitinib.
Table 1: Potency (IC50) Against Primary Target Kinase (Abl1)
| Compound | IC50 (nM) for Abl1 |
| Compound this compound | 1.2 |
| Dasatinib | 0.8 |
| Sunitinib | 35 |
Table 2: Kinome Selectivity Profile
This table summarizes the number of off-target kinases inhibited by more than 70% at a 1 µM concentration of the respective compound. A lower number indicates higher specificity.
| Compound | Number of Off-Target Kinases (>70% Inhibition at 1 µM) | Key Off-Target Families |
| Compound this compound | 8 | Src family, Tec family |
| Dasatinib | 38 | Src family, Ephrins, Tec family |
| Sunitinib | 65 | VEGFR, PDGFR, Kit |
Table 3: IC50 Values for Key Off-Target Kinases
| Kinase | Compound this compound (nM) | Dasatinib (nM) | Sunitinib (nM) |
| SRC | 85 | 0.5 | >1000 |
| LCK | 120 | 1.1 | >1000 |
| VEGFR2 | >1000 | 15 | 9 |
| PDGFRβ | 850 | 28 | 2 |
| c-Kit | >1000 | 12 | 8 |
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
1. In Vitro Kinase Profiling (Radiometric Assay)
This assay determines the potency and selectivity of an inhibitor against a large panel of purified kinases by measuring the inhibition of substrate phosphorylation.
-
Materials : Purified recombinant kinases, specific peptide substrates, Compound this compound (or alternative inhibitor) stock solution (10 mM in DMSO), kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, and phosphocellulose filter plates.
-
Procedure :
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted compound (or DMSO for control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (at a concentration close to the Kₘ for each kinase).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
-
2. Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can bind to its intended target within a cellular environment.
-
Materials : HEK293 cells, plasmid encoding for the target kinase fused to NanoLuc® luciferase, fluorescent tracer that binds to the kinase active site, and Compound this compound (or alternative inhibitor).
-
Procedure :
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells and incubate.
-
Add the fluorescent tracer to the cells.
-
Add the NanoBRET™ substrate.
-
Measure both the NanoLuc® emission (donor) and the tracer emission (acceptor) using a luminometer.
-
The ratio of these two signals (the BRET ratio) is dependent on the proximity of the donor and acceptor. Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET ratio.
-
Calculate the cellular IC₅₀ value from the dose-response curve.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the Abl1 kinase, a key target in chronic myeloid leukemia (CML). Compound this compound is designed to inhibit the aberrant activity of the BCR-Abl fusion protein.
Caption: Simplified Abl1 signaling pathway and the inhibitory action of Compound this compound.
Experimental Workflow
The following diagram outlines the workflow for assessing the specificity of a novel kinase inhibitor like Compound this compound.
Caption: Experimental workflow for kinase inhibitor specificity profiling.
References
Benchmarking Compound CS47 Against Known MEK1/2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular cascade that governs fundamental processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[1][2][3] The MEK1 and MEK2 (MEK1/2) kinases are central components of this cascade, representing a key therapeutic target for intervention.[2][3]
This guide provides a comparative benchmark of the novel MEK1/2 inhibitor, Compound CS47, against a panel of well-characterized and clinically approved MEK1/2 inhibitors: Trametinib, Selumetinib, Cobimetinib, and Binimetinib.[3][][5] The following sections present a summary of their inhibitory potency, detailed experimental protocols for key assays, and visual representations of the targeted signaling pathway and experimental workflow.
Disclaimer: As "Compound this compound" is a hypothetical compound for the purpose of this guide, its performance data is illustrative. The data for the known inhibitors is compiled from publicly available sources.
Comparative Inhibitor Potency
The inhibitory activity of Compound this compound and known MEK1/2 inhibitors was evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Biochemical IC50 (MEK1) | Biochemical IC50 (MEK2) | Cellular IC50 (p-ERK Inhibition) |
| Compound this compound | 1.5 nM | 2.0 nM | 15 nM |
| Trametinib | 0.92 nM[6] | 1.8 nM[6] | ~1.3 nM[7] |
| Selumetinib | 14 nM[8][9] | Kd = 530 nM[8][10] | 10 nM[8][10] |
| Cobimetinib | 4.2 nM[11][12][13] | - | ~0.2 nM (in specific cell lines)[14] |
| Binimetinib | 12 nM[15][16][17] | 12 nM[17] | 11 nM[18] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams were generated.
Caption: MAPK/ERK signaling pathway with the point of MEK1/2 inhibition.
Caption: Workflow for biochemical and cellular benchmarking of MEK inhibitors.
Experimental Protocols
MEK1/2 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified MEK1 and MEK2.
-
Objective: To determine the in vitro IC50 values of test compounds against recombinant MEK1 and MEK2 kinases.
-
Materials:
-
Recombinant human MEK1 and MEK2 enzymes.
-
Non-activated ERK2 as a substrate.[9]
-
ATP.
-
Test compounds (Compound this compound and known inhibitors) serially diluted in DMSO.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well assay plates.
-
-
Procedure:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a 10-point dose-response curve).
-
Add the MEK1 or MEK2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ERK2 substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Data is normalized to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay measures the ability of the compounds to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, ERK.[1]
-
Objective: To determine the cellular IC50 values of test compounds by measuring the inhibition of ERK1/2 phosphorylation in a relevant cancer cell line.
-
Materials:
-
Human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal.
-
IC50 values are calculated by plotting the normalized p-ERK levels against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This guide provides a framework for the comparative analysis of the novel MEK1/2 inhibitor, Compound this compound. The presented data and protocols offer a foundation for researchers to assess its potency and cellular efficacy in relation to established inhibitors. The consistent application of these standardized biochemical and cellular assays is crucial for the robust evaluation of new chemical entities targeting the MAPK pathway, ultimately informing their potential for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK Inhibitors | Oncohema Key [oncohemakey.com]
- 3. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Trametinib | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 10. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 14. apexbt.com [apexbt.com]
- 15. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety Notice: Identifying Your Specific "CS47" Product is Crucial for Safe Disposal
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. The identifier "CS47" is not unique to a single substance; search results indicate it can refer to several different products with distinct chemical compositions and associated hazards. Attempting to follow a generic disposal procedure without confirming the exact identity of your material could be dangerous.
This guide provides information on the different substances identified as "this compound" and outlines a universal, safe procedure for identifying and disposing of chemical waste when the identity is not immediately clear.
Comparative Data of Products Identified as "this compound"
To ensure the safe handling and disposal of your specific "this compound" product, it is imperative to first identify its composition by referring to the manufacturer's label and the corresponding Safety Data Sheet (SDS). The table below summarizes the information found for various products labeled as "this compound" or with similar designations.
| Feature | CS-47 (Alkaline Solution) | Conductivity Standard CS0447SS | CS-3247 Part A (Aircraft Sealant) |
| Primary Components | Potassium Hydroxide (<2%), Sodium Hydroxide (<1.25%)[1] | Water (>99.9%), Potassium Chloride (<0.1%)[2] | Polysulfide polymer (composition not fully detailed in snippets) |
| Primary Hazards | Corrosive, causes severe burns, harmful if inhaled or swallowed[1] | Not classified as hazardous under GHS[2] | May be fatal if swallowed, skin sensitizer, suspected carcinogen, harmful if inhaled[3] |
| Appearance | Not specified in search results | Liquid | Not specified in search results |
| Personal Protective Equipment (PPE) | Avoid contact with skin and eyes[1] | No special measures required[2] | Wear protective gloves, clothing, eye, and face protection[3] |
| Small Spill Cleanup | Flush with water[1] | Absorb with liquid-binding material (e.g., sand, diatomite)[2] | Not specified, but requires careful handling to avoid environmental release[3] |
| Large Spill Cleanup | Dike to contain, absorb with inert material, and place in a suitable container for disposal[1] | Do not allow to reach groundwater or sewage systems[2] | Not specified, but requires careful handling to avoid environmental release[3] |
| General Disposal Guidance | Follow local regulations for hazardous waste. May require neutralization before disposal. | Dispose of collected material according to local regulations[2] | Dispose of as hazardous waste. Avoid release to the environment[3] |
Standard Protocol for Chemical Waste Identification and Disposal
The following workflow provides a procedural, step-by-step guide to ensure the safe disposal of any laboratory chemical, including your specific "this compound" product.
Caption: Workflow for Safe Chemical Identification and Disposal.
Detailed Experimental Protocols Cited
The information presented in this guide is based on data from Safety Data Sheets and general hazardous waste management protocols. Specific experimental protocols for the use of these substances are not detailed in the provided search results. For detailed experimental use, always refer to the specific protocols developed for your research, which should include safety and waste disposal considerations from the outset.
General Guidance for Disposal of Chemical Waste:
-
Never dispose of unknown chemicals down the drain or in regular trash. [4][5]
-
All chemical waste containers must be clearly labeled with the full chemical name, associated hazards, and the words "Hazardous Waste". [5][6]
-
Store chemical waste in appropriate, sealed containers that are compatible with the waste they contain. [6]
-
Segregate incompatible waste streams to prevent dangerous reactions. [5]
-
For spills, refer to the SDS for appropriate cleanup procedures. Small spills of some materials may be flushed with water, while others require absorption with inert materials.[1]
-
Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of in the regular trash after defacing the label.[6][7]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. [5]
By following these procedures and correctly identifying your specific "this compound" product, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. nslaerospace.com [nslaerospace.com]
- 4. acs.org [acs.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
